(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
Descripción
Propiedades
IUPAC Name |
[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6H,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMGWLEIDNTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone: Synthesis, Properties, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical structure, physical properties, a plausible synthetic route, and the potential biological significance of the novel heterocyclic compound, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind experimental design and the therapeutic promise of this molecular scaffold.
Introduction: The Significance of the Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a wide range of biological interactions, leading to diverse pharmacological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[3][4][5] The compound (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, belonging to this esteemed class, presents a unique substitution pattern that warrants in-depth investigation for its potential as a novel therapeutic agent. This guide will explore the foundational chemical and physical characteristics of this molecule and provide a framework for its synthesis and biological evaluation.
Chemical Structure and Physicochemical Properties
The structural architecture of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, with its key functional groups, is the foundation of its chemical behavior and biological activity.
Chemical Name: (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone CAS Number: 674805-68-6[6] Molecular Formula: C₁₂H₁₃N₃OS[6] Molecular Weight: 247.32 g/mol [6]
The molecule features a central 4-aminothiazole ring, substituted at the 2-position with a methylamino group and at the 5-position with a p-tolylmethanone moiety. The presence of primary and secondary amino groups, a carbonyl group, and a sulfur atom within the heterocyclic ring system suggests a rich chemical reactivity and the potential for multiple points of interaction with biological targets.
Table 1: Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale and Key Spectroscopic Features |
| Physical State | Crystalline solid | Based on the general properties of similar aminothiazole derivatives.[7] |
| Melting Point (°C) | 150 - 250 | Highly dependent on crystal lattice energy. Similar aminothiazole derivatives show a wide range of melting points.[8] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | The aromatic and heterocyclic nature suggests solubility in polar aprotic solvents.[7] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.5-7.8 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 6.5-7.0 (br s, 2H, -NH₂), 3.0-3.3 (q, 1H, -NH-CH₃), 2.8-3.0 (d, 3H, -NH-CH₃), 2.3-2.5 (s, 3H, Ar-CH₃) | Protons on the p-tolyl ring will appear as doublets. The amino protons will be broad singlets. The methylamino group will show coupling between the NH proton and the methyl protons. The aromatic methyl group will be a singlet. |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 185-195 (C=O), 160-170 (C2-thiazole), 140-150 (C4-thiazole), 130-145 (Ar-C), 110-120 (C5-thiazole), 30-35 (-NH-CH₃), 20-25 (Ar-CH₃) | The carbonyl carbon will be significantly downfield. The thiazole ring carbons will have distinct chemical shifts. Aromatic and methyl carbons will appear in their expected regions. |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1620-1650 (C=O stretching), 1580-1610 (C=N stretching), 1500-1550 (N-H bending), 650-700 (C-S stretching) | The primary and secondary amines will show characteristic N-H stretches. The conjugated ketone will have a C=O stretch at a lower wavenumber. The thiazole ring will exhibit C=N and C-S stretching vibrations.[9] |
| Mass Spectrometry (ESI-MS) | m/z 248.08 [M+H]⁺ | Electrospray ionization in positive mode is expected to show the protonated molecular ion. |
Synthesis and Characterization: A Proposed Experimental Workflow
The synthesis of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone can be efficiently achieved through a modified Hantzsch thiazole synthesis.[10][11] This well-established method provides a reliable and versatile route to a wide array of thiazole derivatives.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available p-toluoylacetonitrile.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. sjpas.com [sjpas.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
An In-depth Technical Guide to Molecular Docking Studies of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
A Senior Application Scientist's Perspective on Methodologies and Interpretations
Authored by: [Your Name/Gemini AI]
Abstract
This technical guide provides a comprehensive walkthrough of a molecular docking study focused on the novel thiazole derivative, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone. Recognizing the therapeutic potential of the thiazole scaffold, particularly in oncology, this document outlines a structured approach to investigating the interaction of this compound with a key anti-apoptotic protein, Bcl-2. This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each step, from target selection and ligand preparation to the interpretation of docking results. By integrating established best practices with in-depth explanations, this whitepaper serves as a practical resource for conducting meaningful and reproducible in silico drug discovery research.
Introduction: The Therapeutic Promise of Thiazole Derivatives and the Rationale for Targeting Bcl-2
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer and antimicrobial agents.[1][2][3] The unique structural features of the thiazole nucleus, particularly the presence of nitrogen and sulfur atoms, facilitate diverse non-covalent interactions with biological macromolecules, making it an attractive starting point for drug design.[1] The specific compound of interest, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, while not extensively studied, belongs to a class of compounds that have shown significant potential in preclinical research.
A critical aspect of modern drug discovery is the identification of specific molecular targets that are implicated in disease pathogenesis. For many thiazole derivatives, a prominent area of investigation is their anticancer activity.[1][4][5][6][7] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[5][8] A structurally related molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile, has demonstrated a potent in vitro anticancer effect against a Jurkat cell line that targets the B-cell lymphoma 2 (Bcl-2) protein.[9]
Bcl-2 is a key regulator of the intrinsic apoptotic pathway and is frequently overexpressed in a variety of cancers, where it sequesters pro-apoptotic proteins and prevents programmed cell death. This overexpression is a common mechanism of tumor survival and resistance to conventional therapies, making Bcl-2 a highly validated and compelling target for anticancer drug development. The success of venetoclax, a potent and selective Bcl-2 inhibitor, has further solidified the therapeutic potential of targeting this anti-apoptotic protein.
Given the precedent set by similar thiazole-containing compounds and the critical role of Bcl-2 in cancer, this guide will use Bcl-2 as the therapeutic target for a detailed molecular docking study of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone. This in silico investigation aims to predict the binding affinity and mode of interaction of the ligand with the Bcl-2 protein, providing a foundational hypothesis for its potential mechanism of action as an anticancer agent.
The Molecular Docking Workflow: A Comprehensive Overview
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11][12] In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[12] A typical molecular docking workflow can be broken down into several key stages, each requiring careful consideration and execution to ensure the reliability and relevance of the results.
Figure 1: A generalized workflow for a molecular docking study.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for conducting a molecular docking study of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone with the Bcl-2 protein. While specific software packages may have slightly different interfaces, the underlying principles and procedures are broadly applicable. For this guide, we will reference commonly used and freely available tools such as AutoDock Tools and PyMOL.
Ligand Preparation
The accuracy of a docking study begins with the correct preparation of the ligand. This involves generating a 3D structure, assigning correct atom types and charges, and defining rotatable bonds.
Protocol:
-
2D Structure Generation: Draw the 2D structure of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Conversion: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality. Save the structure in a common format like .mol or .sdf.
-
Energy Minimization: To obtain a low-energy and sterically favorable conformation, perform an energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This can be done using software like Avogadro or the tools available in Schrödinger or MOE.
-
File Format Conversion and Preparation for Docking:
-
Load the energy-minimized ligand into AutoDock Tools.
-
The software will automatically detect the root atom and rotatable bonds. Manually inspect and adjust if necessary. The number of rotatable bonds influences the conformational search space.
-
Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.
-
Save the prepared ligand in the .pdbqt format, which is required for AutoDock Vina.
-
Receptor Preparation
Proper preparation of the target protein is equally critical. This involves obtaining a high-quality 3D structure and cleaning it to remove non-essential molecules and add necessary components.
Protocol:
-
Obtain Protein Structure: Download the 3D crystal structure of the human Bcl-2 protein from the Protein Data Bank (PDB). For this study, we will select a structure that is co-crystallized with a known inhibitor to aid in defining the binding site and for subsequent validation. A suitable PDB entry would be, for example, 2O2F.
-
Clean the Protein Structure:
-
Load the PDB file into a molecular visualization program like PyMOL or UCSF Chimera.
-
Remove all water molecules and any other heteroatoms (ions, co-factors) that are not essential for the binding of the ligand of interest. The co-crystallized ligand should also be removed and saved as a separate file for validation purposes.
-
Inspect the protein for any missing residues or atoms. If there are significant gaps, homology modeling or loop refinement may be necessary, although for a well-resolved crystal structure, this is often not required.
-
-
Prepare the Receptor for Docking:
-
Load the cleaned protein structure into AutoDock Tools.
-
Add polar hydrogens to the protein, as hydrogen atoms are often not resolved in crystal structures but are critical for hydrogen bonding.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the .pdbqt format.
-
Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable binding poses for the ligand.
Protocol:
-
Define the Binding Site: The binding site of Bcl-2 is a well-characterized hydrophobic groove. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on the position of this ligand.
-
Set Grid Parameters in AutoDock Tools:
-
Load the prepared receptor (.pdbqt file).
-
Open the "Grid" -> "Grid Box" option.
-
Adjust the center and dimensions (in x, y, and z) of the grid box to encompass the entire binding site. A good practice is to ensure the box extends approximately 10-12 Å beyond the boundaries of the known binding pocket to allow for sufficient exploration by the ligand.
-
Save the grid parameter file (.gpf).
-
Docking Simulation
With the prepared ligand, receptor, and grid parameters, the docking simulation can be executed. This process involves a search algorithm that explores different conformations and orientations of the ligand within the defined grid box and a scoring function that estimates the binding affinity for each pose.
Protocol:
-
Configure and Run AutoDock Vina: AutoDock Vina is a widely used and efficient docking program. It is typically run from the command line.
-
Command Line Execution: The basic command for running AutoDock Vina is as follows:
-
--receptor: Specifies the prepared receptor file.
-
--ligand: Specifies the prepared ligand file.
-
--config: Points to a configuration file containing the grid box center and dimensions.
-
--out: Defines the output file for the docked poses.
-
--log: Specifies a log file to record the binding energies and other information.
-
-
Exhaustiveness: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search. Higher values increase the computational time but also the likelihood of finding the optimal binding pose. A default value of 8 is often sufficient, but for more rigorous studies, this can be increased.
Results Analysis and Interpretation
Binding Affinity and Pose Selection
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity. The output file will typically contain multiple binding modes (poses) ranked by their binding scores. The top-ranked pose (the one with the most negative binding energy) is generally considered the most likely binding conformation.
| Parameter | Description |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values suggest stronger binding. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. Used in validation to compare the docked pose of a known ligand to its crystal structure pose. |
Visualization and Interaction Analysis
Visual inspection of the top-ranked poses is essential to assess their plausibility and to understand the key molecular interactions driving the binding.
Protocol:
-
Load the Complex: Open the prepared receptor (.pdbqt) and the docking output file (output.pdbqt) in a molecular visualization program like PyMOL or Discovery Studio Visualizer.
-
Analyze Interactions: Examine the interactions between the ligand and the amino acid residues in the binding site of Bcl-2. Key interactions to look for include:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic Interactions: The binding groove of Bcl-2 is predominantly hydrophobic, so interactions between nonpolar regions of the ligand and hydrophobic residues are expected to be significant.
-
Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.
-
Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein.
-
Figure 2: A conceptual diagram illustrating potential interactions between the thiazole derivative and the Bcl-2 binding pocket.
Protocol Validation
A crucial step in any molecular docking study is to validate the docking protocol to ensure that it can accurately reproduce known binding modes.
Protocol:
-
Re-docking: Take the co-crystallized ligand that was initially removed from the PDB structure and dock it back into the binding site using the same protocol (ligand preparation, grid generation, and docking parameters) as used for the test compound.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered an indication of a successful and reliable docking protocol.
Conclusion and Future Directions
This technical guide has provided a comprehensive and scientifically grounded framework for conducting a molecular docking study of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone against the anti-apoptotic protein Bcl-2. By following the detailed protocols for ligand and receptor preparation, grid generation, docking simulation, and results analysis, researchers can generate a plausible hypothesis for the binding mode and affinity of this novel compound.
It is imperative to remember that molecular docking is a computational prediction and not a substitute for experimental validation. The results of a docking study should be used to guide further research, such as:
-
In vitro Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to experimentally determine the binding affinity of the compound to Bcl-2.
-
Cell-based Assays: Evaluating the pro-apoptotic activity of the compound in cancer cell lines that overexpress Bcl-2.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its binding affinity and biological activity.
By integrating computational and experimental approaches, the journey from a promising in silico hit to a viable clinical candidate can be significantly accelerated.
References
-
Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). Molecules. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Journal of Biomolecular Structure and Dynamics. [Link]
-
A Review On Thiazole As Anticancer Agents. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry. [Link]
-
Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. (2019). Molecules. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Molecular Structure. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
-
A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Drug Delivery and Therapeutics. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules. [Link]
-
Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (2022). Drug Design, Development and Therapy. [Link]
-
Protocols for Preclinical Evaluation and Molecular Docking of Antimicrobial Compounds from Streptomyces sp., Drug Likeliness Evaluation, ADME-Toxicity Investigation, Docking Modes Between the Ligand and the Target Enzyme, and Active Site Prediction. (2022). Springer Protocols. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
-
A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. (2018). Frontiers in Microbiology. [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Advances. [Link]
-
3.4. Molecular Docking. (2024). Bio-protocol. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
Thiazole Derivatives Inhibitors of Protein Kinases. (2014). ResearchGate. [Link]
-
Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024). IntechOpen. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PMC. [Link]
-
Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study. (2020). ResearchGate. [Link]
-
Molecular Docking Tutorial. (n.d.). University of Naples Federico II. [Link]
-
Protein-ligand docking. (2019). Galaxy Training. [Link]
-
Antimicrobial Activity and Molecular Docking Studies of the Biotransformation of Diterpene Acanthoic Acid Using the Fungus Xylaria sp. (2023). Molecules. [Link]
-
ANTIMICROBIAL DRUG REPURPOSING THROUGH MOLECULAR MODELLING. (2021). Aston University. [Link]
-
Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. (2018). Luminescence. [Link]
-
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025). Journal of Medicinal Chemistry. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]
- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 9. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach | IntechOpen [intechopen.com]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone Derivatives: A Technical Guide for Kinase Inhibitor Discovery
Executive Summary
The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern oncology and targeted therapeutics. Specifically, the core structure of (4-amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (CAS: 674805-68-6) provides an optimal geometric and electronic profile for ATP-competitive kinase inhibition. As a Senior Application Scientist, I have designed this whitepaper to outline a robust, self-validating preliminary screening cascade. This guide moves beyond basic protocols, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity data during the hit-to-lead optimization of thiazole derivatives.
Mechanistic Rationale & Scaffold Analysis
The selection of the (4-amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone scaffold is deeply rooted in its structural homology to proven clinical kinase inhibitors. The 2-aminothiazole template was famously utilized by Bristol-Myers Squibb in the discovery of Dasatinib (BMS-354825), a potent pan-Src/Abl kinase inhibitor[1].
The causality behind its high affinity for the kinase ATP-binding pocket lies in its specific functional groups:
-
Hinge Region Engagement: The 2-(methylamino) and 4-amino groups act as critical hydrogen bond donors and acceptors to the kinase hinge region (e.g., Met318 in Src kinase)[2].
-
Hydrophobic Pocket Occupation: The planar thiazole ring engages in favorable van der Waals interactions, while the (p-tolyl)methanone moiety projects deep into the hydrophobic pocket, dictating conformational selectivity (often stabilizing the DFG-in active conformation)[3].
Preliminary Screening Workflow
To systematically evaluate a library of these derivatives, we employ a phased screening workflow. This ensures that only compounds with verified biochemical potency, favorable ADMET profiles, and proven intracellular target engagement advance to lead optimization.
Fig 1. Sequential screening workflow for 2-aminothiazole kinase inhibitor derivatives.
Detailed Experimental Protocols
Protocol A: High-Throughput TR-FRET Kinase Assay
Causality & Rationale: Thiazole-based conjugated aromatic systems often exhibit intrinsic auto-fluorescence, which causes high background noise and false positives in standard colorimetric or standard fluorescence biochemical assays. 4 mitigates this by utilizing long-lifetime lanthanide fluorophores (e.g., Europium or Terbium), allowing a temporal delay before measurement[4]. This effectively eliminates short-lived background fluorescence, ensuring a self-validating, high signal-to-noise ratio[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT prevents oxidation of catalytic cysteines, while Brij-35 prevents non-specific compound aggregation.
-
Enzyme & Compound Incubation: Dispense 5 µL of recombinant target kinase (e.g., Src or Abl at 0.5 nM final concentration) into a 384-well low-volume pro-plate. Add 100 nL of test derivatives using an acoustic liquid handler (10-point dose-response, 10 µM to 0.5 nM). Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the specific kinase's Km , typically ~10 µM) and a biotinylated substrate peptide (100 nM). Incubate for 60 minutes at RT.
-
Reaction Termination: Stop the reaction by adding 10 µL of TR-FRET Detection Buffer containing 20 mM EDTA (chelates Mg2+ to halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).
-
Data Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission monitoring at 620 nm and 665 nm. Calculate the 665/620 ratio and determine the IC50 using 4-parameter logistic regression.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Biochemical potency in a cell-free system does not guarantee cellular efficacy due to poor membrane permeability, efflux pump activity, or intracellular competition with millimolar concentrations of ATP. The 6 directly quantifies target engagement in living cells by measuring the ligand-induced thermodynamic stabilization of the target protein[6]. If the thiazole derivative binds the kinase intracellularly, the protein will resist heat-induced denaturation at higher temperatures[7].
Step-by-Step Methodology:
-
Cell Treatment: Seed target cancer cells (e.g., K562 cells for Abl kinase) in 6-well plates. Treat with the lead thiazole derivative (at 5x the cellular IC50) or a DMSO vehicle control for 2 hours at 37°C to ensure steady-state intracellular distribution.
-
Harvesting: Harvest the cells, wash twice with cold PBS to remove extracellular compound, and resuspend in PBS supplemented with protease inhibitors. Aliquot the suspension equally into 8 PCR tubes (50 µL per tube).
-
Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a gradient thermal cycler, followed by a 3-minute cooling step at RT[7].
-
Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen for 1 min, then 37°C for 1 min). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.
-
Quantification: Carefully extract the soluble supernatant. Analyze the soluble kinase fraction via quantitative Western blotting. Plot the relative protein abundance against temperature to calculate the shift in aggregation temperature ( ΔTagg ). A positive ΔTagg (>2°C) validates intracellular target engagement.
Data Presentation
Table 1: Hypothetical SAR and Biochemical Profiling of Representative Derivatives
| Compound ID | R1 Substitution (Thiazole) | R2 Substitution (Methanone) | Src Kinase IC50 (nM) | Abl Kinase IC50 (nM) | CETSA ΔTagg (°C) |
| Parent (CAS 674805-68-6) | 2-(methylamino) | p-tolyl | 45.2 | 82.1 | + 2.4 |
| Derivative A | 2-(ethylamino) | p-tolyl | 112.5 | 150.3 | + 1.1 |
| Derivative B | 2-(methylamino) | 2-chloro-4-methylphenyl | 3.8 | 12.4 | + 5.6 |
| Derivative C | 2-(piperazinyl) | p-tolyl | 1.2 | 4.5 | + 6.8 |
| Dasatinib (Control) | - | - | 0.5 | 1.0 | + 7.2 |
Table 2: ADMET & Physicochemical Properties
| Compound ID | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Membrane Permeability (Papp) |
| Parent | 247.32 | 2.85 | 85.4 | 2 | 4 | High |
| Derivative B | 281.76 | 3.42 | 85.4 | 2 | 4 | Moderate |
| Derivative C | 316.42 | 2.10 | 97.2 | 3 | 5 | High |
Kinase Signaling Pathway Visualization
Targeting Src and Abl kinases with 2-aminothiazole derivatives disrupts critical downstream signaling nodes. Inhibition prevents the phosphorylation of PI3K and STAT pathways, ultimately halting cell proliferation and inducing apoptosis in oncogene-addicted cells[8].
Fig 2. Src/Abl kinase signaling pathway targeted by 2-aminothiazole inhibitors.
References
- Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry.
- Molina, D. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.
- Degorce, F., et al. (2009).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sinobiological.com [sinobiological.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
For: Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Unexplored Pharmacological Landscape of a Novel Aminothiazole
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] The subject of this guide, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, is a relatively uncharacterized member of this promising class of molecules. Its chemical structure, featuring a substituted aminothiazole core, suggests a high probability of interaction with biological targets of therapeutic relevance.
This document serves as an in-depth technical guide for researchers and drug development professionals embarking on the characterization of this and similar novel compounds. We will move beyond a simple recitation of protocols and delve into the strategic thinking and experimental design required to unveil the receptor binding affinity of a new chemical entity. As a self-validating system, the methodologies described herein are designed to produce robust and reproducible data, forming a solid foundation for further preclinical development.
Strategic Considerations for Target Identification
Given the absence of established receptor binding data for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, our initial approach must be hypothesis-driven, leveraging the known biological activities of structurally related aminothiazole derivatives. The broad spectrum of activity reported for this class suggests a number of potential target families.[2][4][6]
Initial Target Classes for Screening:
-
Kinases: A significant number of 2-aminothiazole derivatives have been identified as kinase inhibitors, particularly those involved in cell cycle regulation and cancer progression, such as Aurora kinases.[7]
-
G-Protein Coupled Receptors (GPCRs): The structural motifs present in our compound of interest bear resemblance to ligands that target various GPCRs, which are implicated in a vast range of physiological processes.
-
Nuclear Receptors: Some heterocyclic compounds are known to interact with nuclear receptors, modulating gene transcription.
-
Enzymes: The 2-aminothiazole core is present in compounds that inhibit various enzymes, including those involved in microbial metabolism and inflammatory pathways.[1]
A pragmatic starting point is to perform a broad initial screen against a panel of representative receptors from these families. This can be efficiently achieved through commercially available receptor profiling services or by establishing a focused in-house screening platform.
The Cornerstone of Affinity Determination: The Radioligand Binding Assay
The radioligand binding assay remains the gold standard for quantifying the affinity of a ligand for its receptor due to its high sensitivity and precision.[8] This section will provide a detailed, field-proven protocol for a competitive radioligand binding assay, a technique used to determine the affinity of an unlabeled compound (our test compound) by measuring its ability to displace a radiolabeled ligand from its receptor.[9]
Principle of the Competitive Radioligand Binding Assay
This assay relies on the competition between a radiolabeled ligand with a known affinity for the target receptor and our unlabeled test compound. By measuring the decrease in the binding of the radioligand at various concentrations of the test compound, we can determine the concentration at which the test compound inhibits 50% of the specific binding of the radioligand (the IC50 value). This IC50 value can then be converted to the inhibitory constant (Ki), which represents the affinity of the test compound for the receptor.[10]
Experimental Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay workflow.
Caption: A streamlined workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Protocol
This protocol provides a general framework. Specific parameters such as incubation time, temperature, and buffer composition should be optimized for each receptor-radioligand system.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radioligand specific for the target receptor (e.g., [3H]- or [125I]-labeled)
-
Test compound: (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well microplates
-
Filtration apparatus (e.g., cell harvester)
-
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Thaw the receptor membrane preparation on ice. Homogenize and dilute to the desired concentration in ice-cold binding buffer. The optimal protein concentration should be determined empirically to ensure that the total binding of the radioligand is less than 10% of the total radioligand added.[11]
-
Prepare serial dilutions of the test compound in the binding buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution at a concentration typically at or below its Kd value for the receptor.
-
-
Assay Setup:
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.[12][13]
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis and Interpretation: From Raw Counts to Affinity Constants
The raw data from the scintillation counter (counts per minute, CPM) must be processed to determine the IC50 and Ki values.
Data Analysis Pipeline
The following diagram outlines the data analysis pipeline.
Caption: A flowchart for analyzing competitive radioligand binding data.
Step-by-Step Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of the test compound).
-
Normalize Data: Express the specific binding at each test compound concentration as a percentage of the total specific binding.
-
Nonlinear Regression: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism). This will yield the IC50 value.
-
Calculate the Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation:[10]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined independently via a saturation binding experiment).
-
Data Presentation
All quantitative data should be summarized in a clear and concise table.
| Parameter | Value |
| IC50 | e.g., 150 nM |
| Ki | e.g., 75 nM |
| Hill Slope | e.g., -1.1 |
| Radioligand Used | e.g., [3H]-Dopamine |
| Radioligand Conc. | e.g., 2 nM |
| Kd of Radioligand | e.g., 2 nM |
| Receptor Source | e.g., Rat striatal membranes |
Hypothetical Signaling Pathway and Further Characterization
Should (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone demonstrate significant affinity for a particular receptor, the next logical step is to investigate its functional effects. For instance, if the compound binds to a GPCR, it is crucial to determine whether it acts as an agonist, antagonist, or inverse agonist.
The following diagram illustrates a hypothetical signaling cascade that could be modulated by our compound of interest if it were to bind to a Gs-coupled GPCR.
Caption: A hypothetical Gs-coupled GPCR signaling pathway.
Functional assays, such as cAMP accumulation assays, calcium mobilization assays, or reporter gene assays, would be employed to elucidate the functional consequences of receptor binding.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the initial characterization of the receptor binding affinity of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone. By employing a hypothesis-driven approach to target selection and meticulously executing and analyzing radioligand binding assays, researchers can generate high-quality, reliable data. The affinity data, once obtained, will be a critical first step in understanding the pharmacological profile of this novel compound and will guide future studies, including functional characterization, structure-activity relationship (SAR) studies, and in vivo efficacy models. The journey from a novel chemical entity to a potential therapeutic agent is long and challenging, but it begins with a thorough and rigorous understanding of its molecular interactions.
References
- A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences and Research.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2020). RSC Medicinal Chemistry.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Analyzing Radioligand Binding D
- Biological and medicinal significance of 2-aminothiazoles. (2012). Scholars Research Library.
- 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets. BenchChem.
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... (2013). Iranian Journal of Pharmaceutical Research.
- Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
- Radioligand Binding Methods for Membrane Preparations and Intact Cells. (2011). Methods in Molecular Biology.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. excli.de [excli.de]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 9. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
The Versatile Building Block: (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone in Synthetic Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic motif is a key structural feature in numerous pharmaceuticals, including kinase inhibitors for oncology, anti-inflammatory agents, and antibacterials.[2][3] Within this important class of molecules, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (henceforth referred to as AMT-PTM ) emerges as a highly versatile and strategically important building block for drug discovery and development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of AMT-PTM in synthetic workflows. We will delve into its synthesis, explore its reactivity, and provide detailed, field-proven protocols for its application in constructing complex molecular architectures.
Chemical and Physical Properties of AMT-PTM
| Property | Value |
| IUPAC Name | methanone |
| CAS Number | 674805-68-6 |
| Molecular Formula | C₁₂H₁₃N₃OS |
| Molecular Weight | 247.32 g/mol |
| Appearance | Likely a solid |
| Purity | Commercially available up to 95% |
Core Synthesis of the Building Block: A Probable "One-Pot" Approach
Proposed Synthetic Pathway
Caption: Proposed one-pot synthesis of AMT-PTM.
Protocol 1: Synthesis of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (AMT-PTM)
This protocol is an adaptation of a known procedure for similar 5-aroylthiazoles and should be optimized for this specific target.[4]
Materials:
-
N-Methylthiourea
-
2-Bromo-1-(p-tolyl)ethan-1-one
-
Cyanamide
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Methoxide Solution: Under an inert atmosphere, carefully add sodium metal (1.0 equivalent) in small portions to anhydrous methanol in a round-bottom flask with stirring. Allow the sodium to react completely to form sodium methoxide.
-
Reactant Addition: To the freshly prepared sodium methoxide solution, add N-methylthiourea (1.0 equivalent), 2-bromo-1-(p-tolyl)ethan-1-one (1.0 equivalent), and cyanamide (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. A precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure AMT-PTM.
Strategic Applications of AMT-PTM in Synthesis
The strategic placement of functional groups on AMT-PTM—a nucleophilic 4-amino group, a potentially reactive 2-methylamino group, and a ketone for further derivatization—makes it a powerful precursor for a variety of chemical transformations.
N-Acylation and N-Alkylation: Modulating Pharmacological Properties
The amino groups of AMT-PTM are primary sites for derivatization to explore structure-activity relationships (SAR). N-acylation and N-alkylation are common strategies to modulate properties such as potency, selectivity, and pharmacokinetics.[6] The 4-amino group is generally more nucleophilic and sterically accessible than the 2-methylamino group, allowing for potential regioselective reactions under carefully controlled conditions.
Caption: Key synthetic transformations using AMT-PTM.
Protocol 2: Selective N-Acylation of the 4-Amino Group
This protocol describes a general procedure for the acylation of the more reactive 4-amino group.
Materials:
-
AMT-PTM (1.0 equivalent)
-
Acyl chloride or acid anhydride (1.0-1.2 equivalents)
-
Anhydrous pyridine or another non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve AMT-PTM in the anhydrous solvent in a round-bottom flask under an inert atmosphere. Add the base (e.g., pyridine, 2-3 equivalents).
-
Acylating Agent Addition: Cool the mixture in an ice bath. Slowly add the acyl chloride or acid anhydride dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
While AMT-PTM itself is not directly suitable for cross-coupling, it can be readily converted to a halide (e.g., via a Sandmeyer-type reaction on the 4-amino group) to serve as a substrate for powerful C-C and C-N bond-forming reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][7][8]
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 4-Bromo-AMT-PTM Derivative
This protocol outlines a general procedure for the Suzuki coupling of a hypothetical 4-bromo derivative of AMT-PTM with an arylboronic acid. The synthesis of the bromo-derivative would be a necessary preceding step.[2]
Materials:
-
4-Bromo-2-(methylamino)-5-(p-toluoyl)thiazole (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add the 4-bromo-thiazole derivative, the arylboronic acid, the base, and the palladium catalyst.
-
Inerting: Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., argon) three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 80-120 °C with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Representative Reaction Conditions for Cross-Coupling of 2-Aminothiazole Scaffolds
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF or THF | 25-65 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |
Safety and Handling
As with all laboratory chemicals, AMT-PTM and its derivatives should be handled with appropriate care. While specific toxicity data for AMT-PTM is not available, general precautions for aminothiazole derivatives should be followed.[9][10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (AMT-PTM) is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly in the context of drug discovery. Its strategic functionalization allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. The protocols provided herein offer a solid foundation for the utilization of this important synthetic intermediate. As with any synthetic procedure, optimization may be required to achieve the best results for specific substrates and desired products.
References
- Romagnoli, R., et al. (2009). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 52(17), 5348–5352.
-
Romagnoli, R., et al. (2009). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Zarghi, A., & Arfaei, S. (2011). A review on the synthesis and biological activities of 2-aminothiazole derivatives. Journal of Sulfur Chemistry, 32(4), 369-396.
- Khan, I., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846–8858.
- Reddy, T. R., et al. (2018). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. Organic & Biomolecular Chemistry, 16(30), 5437-5481.
-
DC Fine Chemicals. (2025). Safety Data Sheet - 2-Aminothiazole. DC Fine Chemicals. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
-
SynArchive. (2026). Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
- Vedejs, E., & Cammers-Goodwin, A. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(14), 2393–2396.
- Rashidian, M., et al. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(22), 8842–8847.
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]
- Ghaffari, S., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)
- D'hooghe, M., & Van Brabandt, W. (2016).
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
- Li, Y., et al. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Synlett, 34(05), 499-503.
-
NeuroQuantology. (n.d.). Analyzing and creating compounds of amino thiazole. NeuroQuantology. Available at: [Link]
- El-Sayed, N. N. E., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 23(10), 2533.
-
ResearchGate. (n.d.). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
- Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(34), 19575-19598.
- Mika, L. T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2865–2874.
-
Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Kaunas University of Technology. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Available at: [Link]
-
Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Available at: [Link]
-
MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. Available at: [Link]
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
HPLC method development for quantifying (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
An Application Note and Comprehensive Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone. This novel thiazole derivative, with the chemical formula C₁₂H₁₃N₃OS and a molecular weight of 247.32 g/mol [1], is a compound of interest in pharmaceutical research. Accurate quantification is essential for quality control, stability testing, and pharmacokinetic studies. The narrative explains the scientific rationale behind each step, from initial parameter selection to full validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose in a research and drug development environment.
Introduction and Scientific Rationale
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone is a structurally complex molecule featuring a substituted thiazole core, a ketone functional group, and primary and secondary amine moieties. The development of a reliable analytical method is a cornerstone of the pharmaceutical development process, ensuring the safety, efficacy, and quality of potential drug candidates.[4]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[4] The objective of this work is to establish a stability-indicating HPLC method, which is a validated quantitative analytical procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5][6] This requires a forced degradation study to ensure the method's specificity under various stress conditions.[6][7]
Analyte Properties and Initial Chromatographic Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure and Polarity: The analyte contains both polar functional groups (amines) and non-polar aromatic rings (p-tolyl). This amphiphilic nature makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode. A C18 (octadecylsilane) stationary phase is selected as the starting point due to its versatility and strong retention of non-polar to moderately polar compounds.
-
UV Absorbance: The conjugated system encompassing the p-tolyl ring, the ketone carbonyl group, and the substituted thiazole ring constitutes a strong chromophore. A UV-Vis spectrophotometric scan of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is the first step to determine the wavelength of maximum absorbance (λmax). For structurally related compounds like 2-amino-4-(p-tolyl)thiazole, a λmax around 266 nm has been reported, providing a logical starting point for detection.[8]
-
Ionization (pKa): The primary and secondary amine groups are basic and will be protonated at acidic pH. Controlling the pH of the mobile phase is critical for achieving consistent retention times and symmetrical peak shapes. An acidic mobile phase (pH 3-4) will ensure the amine groups are fully protonated, minimizing peak tailing and improving reproducibility.
HPLC Method Development Workflow
The development process is a systematic and logical progression, as illustrated in the workflow diagram below. The goal is to achieve a separation that meets predefined system suitability criteria.
Caption: Workflow for HPLC Method Development.
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions and Standards
A. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile (ACN).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
B. Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
C. Calibration Curve Standards (e.g., 1-100 µg/mL):
-
Perform serial dilutions from the Standard Stock Solution using the diluent to prepare a series of at least five calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
D. Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powder blend, crushed tablet) equivalent to approximately 25 mg of the active ingredient into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent, sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Further dilution may be required to bring the concentration within the calibration range.
Protocol 2: HPLC Instrumentation and Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV Detector |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) scanning 200-400 nm. Quantify at λmax (e.g., ~270 nm). |
| Run Time | 20 minutes |
Method Validation Protocol (ICH Q2(R1) Framework)
Once the method is optimized and meets system suitability criteria, it must be validated to prove its reliability for the intended application.
Caption: Workflow for HPLC Method Validation.
Protocol 3: Forced Degradation (Specificity Study)
The goal is to achieve 5-20% degradation of the active ingredient to demonstrate peak purity and resolution from potential degradants.[6]
-
Acid Hydrolysis: To 1 mL of stock solution (1000 µg/mL), add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 50 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 50 µg/mL.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL.[7][9]
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Prepare a 50 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines. Prepare a 50 µg/mL solution.
Analyze all samples alongside an unstressed control. The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks, as confirmed by peak purity analysis using a DAD.
Data Presentation and Acceptance Criteria
Table 1: System Suitability Test (SST)
System suitability is evaluated by injecting five replicate injections of a standard solution (e.g., 50 µg/mL).
| Parameter | Acceptance Criteria (USP) | Example Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
| % RSD of Retention Time | ≤ 1.0% | 0.20% |
Table 2: Linearity
Linearity is assessed by a minimum of five concentrations across the intended range.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15.2 |
| 5.0 | 76.1 |
| 10.0 | 151.5 |
| 25.0 | 378.0 |
| 50.0 | 755.8 |
| 100.0 | 1510.2 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision
Accuracy is determined by recovery studies on a spiked placebo at three concentration levels (n=3 for each). Precision is determined by repeatability (intra-day) and intermediate precision (inter-day).
| Level | Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low (80%) | 40 | 99.5% | 1.1% | 1.5% |
| Mid (100%) | 50 | 100.8% | 0.9% | 1.2% |
| High (120%) | 60 | 101.2% | 0.7% | 1.1% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% | ≤ 2.0% |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable framework for the quantification of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone. The method development was approached systematically, considering the physicochemical properties of the analyte to select an appropriate column, mobile phase, and detection parameters. The subsequent validation protocol, designed in accordance with ICH guidelines, establishes the method's specificity, linearity, accuracy, and precision. The successful execution of forced degradation studies confirms its stability-indicating nature, making it a valuable tool for routine quality control analysis and stability assessment during the drug development lifecycle.
References
- Vertex AI Search. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography for the Analysis of Ketone Intermediates.
-
IJARSCT. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]
-
PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]
-
Springer. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
-
ResearchGate. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]
-
Chromatography Today. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Lab Supplies. (n.d.). (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, 95% Purity, C12H13N3OS, 5 grams. Retrieved from [Link]
-
ACS Publications. (2025, September 10). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Retrieved from [Link]
-
ResearchGate. (2025, April 4). Design and biological profiling of a novel (2,4-bis(arylamino) thiazol-5- yl) (thiophen-2-yl) methanone derivative: impact of substituent variations. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Development of an Oral Dosing Formulation for the Novel Thiazole Derivative (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
Abstract: This document provides a comprehensive guide for the formulation of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (herein referred to as "Compound T"), a novel research compound, for in vivo oral administration in rodent models. Due to the absence of public solubility data for Compound T, this protocol outlines a robust, widely-accepted strategy for formulating poorly water-soluble compounds. The primary methodology focuses on creating a uniform, stable, and easily administrable aqueous suspension using common, low-toxicity excipients. This guide details the scientific rationale for vehicle selection, step-by-step preparation protocols, quality control measures, and best practices for administration to ensure data reproducibility and animal welfare.
Scientific Rationale and Formulation Strategy
The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate dosing formulation that ensures consistent and accurate delivery of the test article to the animal model.[1] Compound T, with the molecular structure detailed in Table 1, is a complex heterocyclic molecule. Such molecules frequently exhibit low aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in in vivo studies.[2][3]
A direct solution using simple aqueous vehicles like water or saline is often not viable.[4] While solubilization using co-solvents like DMSO or PEG-400 is an option, it carries the risk of compound precipitation upon administration into the aqueous environment of the GI tract and potential vehicle-induced toxicity.[1][5][6]
Therefore, the most reliable and scientifically-defensible starting point for an oral formulation of a poorly soluble NCE is an aqueous suspension . This strategy does not rely on dissolving the compound but on uniformly dispersing fine particles of it within a suitable vehicle. For this purpose, we recommend a standard and well-characterized vehicle system composed of:
-
0.5% (w/v) Carboxymethylcellulose (CMC): A suspending agent that increases the viscosity of the vehicle. This thixotropic property prevents the rapid settling of drug particles, ensuring that a consistent dose can be withdrawn from the bulk formulation.[5][7]
-
0.2% (w/v) Polysorbate 80 (Tween 80): A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for better dispersion and preventing particle aggregation (clumping).[5][8]
This vehicle system is physiologically well-tolerated in common rodent models and is a standard in non-clinical toxicology studies, minimizing the potential for the vehicle itself to confound experimental outcomes.[4][9]
Physicochemical Properties of Compound T
While extensive experimental data for Compound T is not publicly available, its basic properties have been identified from chemical suppliers.
| Property | Value | Source |
| IUPAC Name | (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone | N/A |
| Synonym | methanone | [10] |
| CAS Number | 674805-68-6 | [10] |
| Molecular Formula | C₁₂H₁₃N₃OS | [10] |
| Molecular Weight | 247.32 g/mol | [10] |
| Physical Form | Solid (Assumed) | [11][12] |
| Aqueous Solubility | Not reported; assumed to be low based on structure. | N/A |
Detailed Formulation and Dosing Protocol
This protocol describes the preparation of a 100 mL stock of a 10 mg/mL suspension of Compound T. The final concentration should be adjusted based on the specific dose required for the study (mg/kg) and the dosing volume for the animal model (typically 5-10 mL/kg for mice).
Required Materials & Equipment
-
Active Compound: (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
-
Vehicle Components:
-
Sodium Carboxymethylcellulose (CMC), low viscosity (e.g., Sigma-Aldrich #C5678)
-
Polysorbate 80 (Tween 80) (e.g., Sigma-Aldrich #P1754)
-
Sterile, purified water (e.g., Water for Injection or equivalent)
-
-
Equipment:
-
Analytical balance
-
Glass beakers or bottles (150 mL capacity)
-
Graduated cylinders
-
Magnetic stirrer and stir bars
-
Homogenizer (optional, but recommended)
-
Bath or probe sonicator
-
pH meter
-
Calibrated pipettes
-
Syringes and oral gavage needles (appropriate gauge for species)
-
Experimental Workflow Diagram
The following diagram outlines the logical flow for preparing the dosing suspension.
Caption: Workflow for the preparation of Compound T suspension.
Step-by-Step Protocol: Vehicle Preparation (0.5% CMC, 0.2% Tween 80)
-
Weigh Excipients: Accurately weigh 0.50 g of low-viscosity CMC and 0.20 g of Tween 80.
-
Initial Hydration: Add the Tween 80 to a beaker containing a magnetic stir bar. Add approximately 80 mL of purified water and begin stirring.
-
CMC Addition: Slowly sprinkle the 0.50 g of CMC powder into the vortex of the stirring water. Adding the CMC slowly prevents the formation of large, difficult-to-dissolve clumps.
-
Dissolution: Continue stirring at room temperature. The solution will initially appear clumpy and opaque. Allow it to stir for 1-4 hours, or until the solution becomes translucent and homogeneous. A clear, slightly viscous solution indicates the CMC is fully hydrated.[13]
-
Final Volume Adjustment: Transfer the vehicle solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of purified water and add it to the cylinder. Adjust the final volume to exactly 100 mL with purified water. Transfer back to a storage bottle. This is the final vehicle.
Step-by-Step Protocol: Suspension of Compound T (10 mg/mL)
-
Weigh Compound T: On a calibrated analytical balance, accurately weigh 1.0 g of Compound T.
-
Initial Wetting: Transfer the weighed compound into a suitable glass container (e.g., a beaker or scintillation vial). Add a small volume (approx. 10 mL) of the prepared vehicle. Mix with a spatula or vortex to create a paste. This initial wetting step is crucial for preventing powder clumping when the full volume of vehicle is added.
-
Dilution to Final Volume: Gradually add the remaining vehicle to the paste while mixing continuously (e.g., with a magnetic stirrer). Continue adding until the total volume of 100 mL is reached.
-
Particle Size Reduction & Homogenization: To ensure a fine, uniform suspension, sonicate the mixture. A bath sonicator can be used for 15-30 minutes, or a probe sonicator can be used for shorter bursts (e.g., 3-5 cycles of 30 seconds on, 30 seconds off) in an ice bath to prevent overheating. If available, a mechanical homogenizer can also be used to ensure particle size uniformity.[2]
-
Final Storage: Transfer the final suspension to a labeled, amber glass bottle to protect from light. Store at 2-8°C.
Quality Control and Administration
A formulation is only as good as its consistency. Implementing the following self-validating checks is mandatory.
Quality Control Checks
-
Visual Inspection: The final formulation should be a milky, homogeneous suspension, free of visible clumps or agglomerates. After settling, it should be easily re-suspended with gentle inversion.
-
pH Measurement: The pH of the final suspension should be measured and recorded. The ideal pH should be near neutral (6.0 - 7.5) to minimize the risk of gastrointestinal irritation.[9]
-
Dose-Weight Verification (Optional but Recommended): To confirm homogeneity, pipette three separate 1 mL aliquots from the top, middle, and bottom of the mixed suspension into tared weigh boats. Evaporate the vehicle and weigh the remaining drug residue. The weights should be within ±10% of the target (10 mg).
Best Practices for In Vivo Administration
-
Re-suspension is Critical: Before each and every dose is drawn, the bulk formulation must be thoroughly mixed. Use a magnetic stirrer at a low-to-medium speed during the entire dosing procedure or, at a minimum, vortex the bottle vigorously for 30-60 seconds before drawing each dose.
-
Dosing Volume: Use a dosing volume appropriate for the animal's weight. For mice, a typical volume is 10 mL/kg (e.g., a 25 g mouse receives 0.25 mL).
-
Fresh Preparation: It is best practice to prepare the suspension fresh daily. If stored, its stability should be validated. At a minimum, do not use suspensions that are more than 7 days old (stored at 2-8°C) without stability data.
-
Animal Welfare: Use a correctly sized, ball-tipped oral gavage needle to prevent injury to the esophagus and stomach. Ensure personnel are properly trained in the gavage technique.[9]
Conclusion
This application note provides a scientifically grounded and reproducible protocol for the oral formulation of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone. By creating a 0.5% CMC / 0.2% Tween 80 aqueous suspension, researchers can establish a reliable baseline for preclinical in vivo studies. Adherence to the detailed steps for preparation, quality control, and administration is essential for generating high-quality, reproducible pharmacokinetic and pharmacodynamic data.
References
- Benchchem. Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
-
Gautam, A., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6323–6326. Available from: [Link]
- Lab Supplies. (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, 95% Purity, C12H13N3OS, 5 grams.
-
ResearchGate. Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O?. (2021). Available from: [Link]
-
Boston University IACUC. Administration Of Drugs and Experimental Compounds in Mice and Rats. (2025). Available from: [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. (2014). Available from: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Available from: [Link]
- Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds.
-
PubChem. methanone. Available from: [Link]
-
Rahman, M. S., et al. (2021). Recent Developments of Carboxymethyl Cellulose. Polymers, 13(8), 1347. Available from: [Link]
-
ResearchGate. Oral gavage with methylcellulose?. (2019). Available from: [Link]
-
Li, Y., et al. (2010). Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging. Molecules, 15(10), 7109-7117. Available from: [Link]
- Google Patents. Novel injectable depot formulations. (2004).
-
Pfanstiehl, Inc. Product Catalog. Available from: [Link]
-
Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. Available from: [Link]
-
Jarosz, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9831. Available from: [Link]
-
RSC Publishing. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). Available from: [Link]
Sources
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. [4-amino-2-(methylamino)-1,3-thiazol-5-yl](phenyl)methanone | 107401-74-1 [sigmaaldrich.com]
- 12. (4-Amino-2-(isopropylamino)thiazol-5-yl)(phenyl)methanone | 204188-41-0 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
Scaling Up Production of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone: A Comprehensive Guide to One-Pot Multicomponent Synthesis
Audience: Researchers, process chemists, and drug development professionals. Compound: (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (CAS: 674805-68-6)
Executive Summary & Mechanistic Rationale
The 2,4-diaminothiazole core is a privileged heterocyclic scaffold frequently utilized in the design of multi-targeted kinase inhibitors (e.g., Dasatinib analogs) due to its ability to bind the active conformation of kinases such as BCR-ABL and SRC[1]. Scaling up the production of highly substituted variants like (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone requires a robust, atom-economical approach that minimizes hazardous intermediates.
Historically, the synthesis of 5-acyl-2-aminothiazoles relied on a tedious two-step process involving the isolation of a highly reactive, lachrymatory α-haloketone intermediate[2]. To optimize scale-up, we employ a one-pot, multicomponent strategy that bypasses this isolation[3].
Causality in Reagent Selection:
-
Solvent System (H₂O/THF): We utilize a mixed aqueous-tetrahydrofuran system. Water acts as an environmentally benign medium that solubilizes the succinimide byproduct, while THF ensures the solubility of the organic active methylene starting material[3].
-
Halogenating Agent (NBS): N-Bromosuccinimide (NBS) provides a controlled, low-concentration release of electrophilic bromine. This minimizes oxidative side reactions and over-bromination compared to using elemental bromine or iodine[2].
-
Regioselectivity: The cyclization is driven by the differential nucleophilicity of N-methylthiourea. The less sterically hindered unsubstituted nitrogen participates in the ring closure, leaving the methylamino group exocyclic at the 2-position. Concurrently, the cyano nitrogen from the active methylene tautomerizes to form the 4-amino group[4].
Mechanistic Pathway
Mechanistic pathway for one-pot synthesis of the 2,4-diaminothiazol-5-yl methanone scaffold.
Process Chemistry & Scale-Up Protocol
Table 1: Stoichiometry and Material Requirements
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| p-Toluoylacetonitrile | 159.19 | 1.00 | 159.2 g | Active Methylene Precursor |
| N-Bromosuccinimide (NBS) | 177.98 | 1.10 | 195.8 g | Halogenating Agent |
| N-Methylthiourea | 90.15 | 1.10 | 99.2 g | S/N-Nucleophile |
| Tetrahydrofuran (THF) | - | - | 400 mL | Organic Co-solvent |
| Deionized Water | - | - | 1000 mL | Aqueous Co-solvent |
| Ammonia (25% aq.) | 17.03 | ~2.00 | As needed | Neutralization Base |
Step-by-Step Methodology
Phase 1: Controlled Halogenation
-
Reactor Setup: In a 3 L jacketed glass reactor equipped with a mechanical stirrer and an internal thermocouple, charge 400 mL of THF and 1000 mL of deionized water. Add 159.2 g (1.0 mol) of p-toluoylacetonitrile. Stir at 250 rpm until a homogeneous suspension is achieved.
-
Bromination: Cool the reactor to 0–5 °C using a chiller. Portion-wise, add 195.8 g (1.1 mol) of NBS over 30 minutes.
-
Causality: The α-bromination is exothermic. Maintaining the temperature strictly below 10 °C prevents oxidative degradation of the delicate cyano group and avoids poly-bromination[2].
-
-
Maturation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours.
-
Self-Validation (IPC 1): The solution will transition to a pale yellow color. Perform TLC (Hexane:EtOAc 2:1) to confirm the complete disappearance of p-toluoylacetonitrile.
-
Phase 2: S-Alkylation & Cyclization 4. Nucleophilic Addition: Add 99.2 g (1.1 mol) of N-Methylthiourea in a single portion. Heat the reactor to 70–80 °C for 4 hours.
-
Causality: The highly nucleophilic sulfur atom displaces the bromide to form an S-alkylated isothiouronium intermediate. Elevated temperatures provide the activation energy required for the subsequent intramolecular Thorpe-Ziegler-type cyclization, where the unsubstituted thiourea nitrogen attacks the cyano group[4].
Phase 3: Workup & Isolation 5. Neutralization: Cool the mixture to 15–20 °C. Slowly add 25% aqueous ammonia dropwise until the pH reaches 8.5–9.0.
-
Causality: The cyclization generates hydrobromic acid (HBr), trapping the product as a water-soluble hydrobromide salt. Basification neutralizes the salt, driving the tautomeric equilibrium toward the stable aromatic thiazole and inducing the precipitation of the free base[5].
-
Self-Validation (IPC 2): The pH must be strictly monitored. Over-basification (pH > 10) can lead to hydrolysis of the methanone linkage.
-
Filtration: Filter the precipitated solid through a sintered glass funnel under vacuum. Wash the filter cake with cold deionized water (3 × 300 mL) to remove succinimide and inorganic salts, followed by cold ethanol (150 mL) to remove non-polar organic impurities.
-
Crystallization: Recrystallize the crude product from a boiling mixture of Ethanol/Water (70:30 v/v). Cool slowly to 5 °C to yield crystalline (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone. Dry in a vacuum oven at 50 °C for 12 hours. Expected yield: 75-80% (185-198 g).
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the product must be validated against the following spectroscopic and physical parameters.
Table 2: Expected Analytical Data
| Analytical Method | Expected Result / Specification |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.38 (s, 3H, Ar-CH₃), 2.85 (d, 3H, N-CH₃), 7.25 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 8.10 (br s, 2H, NH₂), 8.50 (q, 1H, NH-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 21.1, 31.5, 115.2 (C5), 128.4, 129.1, 138.5, 140.2, 165.4 (C4), 170.1 (C2), 185.3 (C=O) |
| LC-MS (ESI+) | m/z 248.1 [M+H]⁺ |
| Melting Point | 210 – 215 °C (dec.) |
| Purity (HPLC) | ≥ 95.0% (Area %) |
References
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). "Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates". Green Chemistry Letters and Reviews, 7(1), 46-49.[Link]
-
Castanedo, G. M., et al. (2021). "Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors". The Journal of Organic Chemistry.[Link]
Sources
Technical Support Center: Optimizing the Synthesis of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (CAS: 674805-68-6).[1] This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and improve your synthesis yield and purity.
The synthesis of polysubstituted aminothiazoles is a cornerstone of medicinal chemistry, with this scaffold appearing in numerous biologically active compounds.[2][3] The most prevalent and versatile route to this class of molecules is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[4][5] While robust, this reaction is not without its challenges. This guide addresses the most frequent problems encountered during the synthesis of this specific target molecule, providing explanations grounded in reaction mechanisms and offering validated solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental failures.
Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix it?
Answer: Low conversion is a common issue that can typically be traced back to either the reagents or the reaction conditions.
-
Plausible Cause A: Inadequate Reaction Temperature or Time
-
Causality: The Hantzsch synthesis involves an initial S-alkylation followed by an intramolecular cyclization and dehydration.[5] Each of these steps has a specific activation energy. If the temperature is too low, the rate of reaction will be exceedingly slow, leading to poor conversion within a practical timeframe. Conversely, some modern, high-yield protocols for similar structures have demonstrated that reactions can proceed to completion in remarkably short times under optimal conditions.[6]
-
Recommended Solution:
-
Temperature Optimization: Begin by running the reaction in a suitable solvent like ethanol and heating to reflux (approx. 78-80°C).[5][7] This is a standard starting point for Hantzsch syntheses.
-
Time Study: Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC). Check every 30-60 minutes. If the reaction stalls (i.e., the ratio of starting material to product does not change over two consecutive time points), a higher temperature or a different solvent may be necessary.
-
Alternative Solvents: If ethanol proves ineffective, consider higher-boiling polar aprotic solvents like Dimethylformamide (DMF), which can facilitate reactions involving charged intermediates.[8]
-
-
-
Plausible Cause B: Purity of Starting Materials
-
Causality: The primary reactants are an appropriate α-haloketone precursor and N-methylthiourea. The α-haloketone is susceptible to degradation, especially if it is old or has been exposed to moisture, which can cause hydrolysis. The N-methylthiourea should be of high purity, as contaminants can interfere with the initial nucleophilic attack.
-
Recommended Solution:
-
Verify Reactant Integrity: Before starting, check the purity of your α-haloketone via ¹H NMR. Ensure your N-methylthiourea is dry and free-flowing.
-
Use Freshly Prepared/Purified Reagents: If possible, use a freshly opened bottle of N-methylthiourea. If the α-haloketone is suspect, consider its fresh synthesis or purification by recrystallization.
-
-
-
Plausible Cause C: Incorrect Stoichiometry
-
Causality: While a 1:1 molar ratio is theoretically required, in practice, a slight excess of the thiourea component can sometimes drive the reaction to completion, especially if the α-haloketone is prone to self-condensation or other side reactions.
-
Recommended Solution:
-
Adjust Reactant Ratios: Try using a slight excess (1.1 to 1.2 equivalents) of N-methylthiourea relative to the α-haloketone. Monitor the reaction by TLC to ensure the ketone is fully consumed.
-
-
Question 2: My TLC shows the formation of multiple products, leading to a low yield of the desired compound and difficult purification. What is happening?
Answer: The formation of multiple side products points to competing reaction pathways. Identifying these pathways is key to suppressing them.
-
Plausible Cause A: Self-Condensation of the α-Halo Ketone
-
Causality: The α-haloketone precursor required for this synthesis is inherently reactive and can undergo self-condensation, especially in the presence of a base or upon prolonged heating. This leads to complex polymeric material or defined dimers.
-
Recommended Solution:
-
Control Reactant Addition: Instead of mixing all reagents at once, try dissolving the N-methylthiourea in the solvent first and then adding the α-haloketone dropwise at the target reaction temperature. This maintains a low instantaneous concentration of the ketone, minimizing self-reaction.
-
Use of a Mild Base: The reaction generates one equivalent of H-X (e.g., HBr or HCl). This acid can catalyze side reactions. The addition of a non-nucleophilic base like triethylamine (NEt3) or sodium bicarbonate (NaHCO3) can neutralize the acid as it forms, often leading to cleaner reactions.[7]
-
-
-
Plausible Cause B: Formation of Isomeric or Over-Reacted Products
-
Causality: The resulting aminothiazole product contains two nucleophilic amino groups. Under certain conditions, these groups could potentially react further, although this is less common for the ring amino groups. More likely is the formation of isomeric thiazole products if the starting α-haloketone is not structured correctly or can isomerize.
-
Recommended Solution:
-
Structural Confirmation: Ensure the correct α-haloketone is being used to generate the desired 5-acylthiazole substitution pattern. The Hantzsch synthesis reliably produces 2,4-disubstituted thiazoles from α-haloketones and thioamides.[4][9] To achieve the 2,4,5-substitution pattern of the target molecule, a more complex α-halo-β-dicarbonyl equivalent is required.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. See Question 3 for details.
-
-
Question 3: I have confirmed product formation via LC-MS, but I am struggling to purify the compound. What purification strategies are most effective?
Answer: The target molecule has several polar functional groups (two amines, one ketone), which can make purification challenging.
-
Plausible Cause A: High Polarity and Poor Solubility
-
Causality: The multiple heteroatoms and N-H bonds make the molecule highly polar. It may stick irreversibly to silica gel or streak badly during column chromatography.
-
Recommended Solution:
-
Column Chromatography Optimization:
-
Use a gradient elution, starting with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increasing the polarity by adding methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Add a small amount of triethylamine (~0.5-1%) to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the basic amine groups of your product from sticking and reducing tailing.
-
-
Recrystallization: This is often the best method for purifying polar, crystalline solids.[10] Experiment with different solvent systems. A good starting point is to dissolve the crude product in a minimal amount of a hot, polar solvent (like ethanol, isopropanol, or acetonitrile) and then either cool it slowly or add a less polar anti-solvent (like water or hexanes) dropwise until turbidity is observed, then allow it to cool.
-
Acid/Base Extraction: Before chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, then wash with brine. This initial cleanup can significantly simplify the final purification step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis relevant to this molecule? The Hantzsch synthesis proceeds via a well-established three-step mechanism:
-
S-Alkylation: The sulfur atom of the N-methylthiourea acts as a nucleophile, attacking the carbon atom bearing the halogen on the α-haloketone precursor. This forms an S-alkylated intermediate (an isothiouronium salt).
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic ring (a thiazoline intermediate).
-
Dehydration: Finally, the elimination of a water molecule from the thiazoline intermediate results in the formation of the aromatic thiazole ring.[5]
Q2: Are there more efficient, "green" alternatives to traditional refluxing in ethanol? Yes, several modern techniques can improve efficiency and reduce environmental impact:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants and solvent.[11][12]
-
One-Pot Procedures: Instead of isolating the α-haloketone, some methods generate it in situ from a ketone using a halogenating agent like N-Bromosuccinimide (NBS) or iodine, followed by the addition of the thiourea in the same reaction vessel.[13][14] This reduces handling steps and waste.
-
Solvent-Free Reactions: In some cases, the reactants can be ground together and heated, proceeding to completion in a solvent-free melt, which simplifies workup and eliminates solvent waste.[5][15]
Q3: How do I properly monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective tool. Use silica gel plates. Choose a mobile phase that gives good separation between your starting materials and the expected product (e.g., 80:20 Dichloromethane:Methanol). Spot the reaction mixture alongside your starting materials. Visualize the plate under a UV lamp (254 nm). You should see the starting ketone spot disappear and a new, more polar (lower Rf) product spot appear. Staining with potassium permanganate can also help visualize spots that are not UV-active.
Visualizations and Protocols
General Hantzsch Reaction Pathway
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Reference Protocol and Data
Protocol: Conventional Synthesis in Solution
This protocol is a standard, reliable starting point for the synthesis of 2-aminothiazole derivatives.
Materials:
-
Appropriate α-bromo-β-keto precursor (1.0 eq)
-
N-methylthiourea (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃) (1.2 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylthiourea (1.1 eq) and sodium bicarbonate (1.2 eq).
-
Add anhydrous ethanol to create a stirrable slurry (approx. 0.2-0.5 M concentration relative to the limiting reagent).
-
Begin stirring and heat the mixture to reflux (approx. 80°C).
-
Dissolve the α-bromo-β-keto precursor (1.0 eq) in a minimal amount of ethanol and add it dropwise to the refluxing mixture over 15-20 minutes.
-
Maintain the reaction at reflux for 2-6 hours. Monitor the consumption of the α-bromo-β-keto precursor by TLC.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Stir the aqueous slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile) or by column chromatography as described in the troubleshooting section.
Table: Impact of Key Parameters on Synthesis
| Parameter | Standard Condition | Potential Issue if Deviated | Recommended Optimization |
| Solvent | Ethanol | Low solubility of reactants; slow reaction rate. | Try DMF for better solubility or higher reaction temperatures.[8] |
| Temperature | Reflux (~80°C) | Too low: Incomplete reaction. Too high: Increased side products/decomposition. | Start at 80°C; increase if reaction stalls. Consider microwave for rapid heating.[11] |
| Base | NaHCO₃ (mild) | No base: Acid catalysis of side reactions. Strong base: Degradation of α-haloketone. | Use NaHCO₃ or NEt₃ to neutralize in-situ generated acid.[7] |
| Reaction Time | 2-6 hours | Too short: Incomplete conversion. Too long: Product degradation/side reactions. | Monitor closely with TLC to determine the optimal endpoint. |
References
- Vertex AI Search. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved March 21, 2026.
- Academia.edu. (n.d.). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Retrieved March 21, 2026.
- Der Pharma Chemica. (n.d.).
- Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid.... RSC Publishing.
- Google Patents. (n.d.).
- PMC. (n.d.).
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved March 21, 2026.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- BenchChem. (n.d.). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
- SciSpace. (2004). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions.
- ResearchGate. (2026, February 8). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions.
- PMC. (n.d.). A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles....
- JOCPR. (n.d.). Synthesis of some new 5- substituted of....
- Lab Supplies. (n.d.). (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, 95% Purity....
- ACS Omega. (2022, September 15).
- PMC. (2025, July 8).
- ACS Publications. (2025, February 6). One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles....
- PMC. (n.d.).
- PMC. (2019, October 25). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles....
- MDPI. (2009, November 26). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles.
- PMC. (2021, March 7).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions View supplementary material [academia.edu]
- 8. jocpr.com [jocpr.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 11. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: HPLC Optimization for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the unique analytical challenges presented by (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone .
This molecule is a highly functionalized kinase inhibitor scaffold. Chromatographically, it presents a "perfect storm" of challenges: it possesses a hydrophobic p-tolyl tail combined with a highly polar, basic aminothiazole headgroup (containing both primary and secondary amines). Based on structural analogs, the pKa of the 2-aminothiazole moiety is approximately 5.36[1]. This basicity makes the compound highly susceptible to secondary ion-exchange interactions with stationary phase silanols, leading to severe peak tailing and retention time instability[2].
Below, you will find field-proven troubleshooting FAQs, diagnostic workflows, and self-validating protocols to achieve robust, reproducible Gaussian peaks.
PART 1: Troubleshooting Guide & FAQs
Q1: Why is my retention time drifting unpredictably from run to run, even with a fresh column? A1: Retention time drift for basic compounds is rarely a hardware issue; it is almost always a thermodynamic or chemical equilibrium problem. If your mobile phase pH is between 4.0 and 7.0, you are operating too close to the molecule's pKa[3]. In this "danger zone," the molecule exists in a dynamic equilibrium between its protonated (ionized) and deprotonated (neutral) states. Even a microscopic 0.1 unit shift in local pH can alter the retention time by up to 10%. Furthermore, temperature fluctuations affect this ionization equilibrium; a 1 °C change can shift retention times by 1–2%[4].
-
The Fix: Buffer your mobile phase at least ±1.5 pH units away from the pKa. For this compound, operate strictly at pH < 3.0 or pH > 8.0.
Q2: I am experiencing severe peak tailing (Tailing Factor > 2.0). How can I fix this? A2: Peak tailing here is caused by secondary interactions. At mid-range pH levels, the unbonded silanol groups (Si-OH) on the silica backbone of your C18 column dissociate into negatively charged silanoxanes (Si-O⁻). Simultaneously, the basic amines on your thiazole ring are protonated (positively charged). This creates a strong, unintended ion-exchange interaction that drags the tail of the peak[5].
-
The Fix: Lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This hyper-acidic environment protonates and neutralizes the silanols (driving them back to Si-OH), effectively shutting down the ion-exchange mechanism[6].
Q3: When I drop the pH to 2.5 to fix the tailing, the compound elutes too close to the void volume ( t0 ). How do I increase retention? A3: By dropping the pH, you fully protonated the amines, making the molecule highly polar and cationic. Highly polar molecules have very low affinity for hydrophobic C18 chains[7].
-
The Fix: You have two options. Option A: Drastically reduce your organic modifier (start your gradient at 2% Acetonitrile). If you must use 100% aqueous conditions to gain retention, you must use an AQ-type (polar-embedded) column to prevent hydrophobic phase collapse (pore dewetting)[8]. Option B: Switch to a high-pH mobile phase (pH 10 with Ammonium Hydroxide) using a hybrid-silica column. This keeps the molecule completely neutral, maximizing its hydrophobicity and retention on the C18 phase.
PART 2: Diagnostic Visualizations
Workflow 1: Retention & Peak Shape Troubleshooting
Decision tree for diagnosing and resolving peak tailing and retention drift.
Workflow 2: pH-Dependent Interaction Mechanism
Mechanistic causality of mobile phase pH on analyte-silanol interactions.
PART 3: Quantitative Data & Column Selection
Table 1: Mobile Phase pH vs. Chromatographic Behavior for the Target Molecule
| Mobile Phase pH | Analyte State | Silanol State | Expected Retention ( k′ ) | Peak Symmetry ( Tf ) | Recommendation |
| pH 2.0 - 2.5 | Fully Protonated (+) | Neutral (Si-OH) | Low (Elutes early) | Excellent (1.0 - 1.2) | Optimal for LC-MS. Use low organic gradients. |
| pH 4.0 - 7.0 | Partially Ionized | Ionized (Si-O⁻) | Variable / Drifting | Poor (> 2.0, Tailing) | Avoid. Causes irreproducibility and split peaks. |
| pH 9.0 - 10.0 | Fully Neutral | Ionized (Si-O⁻) | High (Strongly retained) | Excellent (1.0 - 1.1) | Optimal for UV/Prep. Requires hybrid-silica column. |
Table 2: Recommended Column Chemistries
| Column Technology | Stationary Phase | Best Use Case | Mechanistic Advantage |
| Polar-Embedded | C18 with Amide/Ether linkage | Low pH, Highly Aqueous | Shields residual silanols; prevents phase collapse in 100% water. |
| Hybrid-Silica | Ethylene-Bridged Hybrid (BEH) | High pH (> 9.0) | Stable at extreme pH; allows analysis of the neutral free-base. |
| Base-Deactivated | Highly End-Capped C18 | General Purpose | Double end-capping physically blocks basic amines from silanols. |
PART 4: Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Workflow
Objective: Establish a self-validating method to lock retention time and peak shape.
-
Buffer Preparation: Prepare two aqueous mobile phases (Mobile Phase A).
-
Acidic: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).
-
Basic: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
-
Column Selection: Install a high-pH stable, hybrid-silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Acidic Screening: Run a generic gradient (5% to 95% Acetonitrile over 5 minutes) using the Acidic Mobile Phase A.
-
Validation Check: Calculate the retention factor ( k′ ). If k′<2 , the compound is too polar at low pH. Proceed to step 4.
-
-
Basic Screening: Flush the system with 50:50 Water:Methanol to remove acid, then equilibrate with the Basic Mobile Phase A. Run the identical gradient.
-
Data Synthesis: Compare the Tailing Factor ( Tf ) and k′ between the two runs. Select the pH that provides Tf≤1.2 and k′≥2.0 .
Protocol 2: Column Equilibration for Highly Aqueous Mobile Phases
Objective: Prevent retention time drift caused by poor stationary phase wetting.
-
Initial Flush: Flush the column with 100% Acetonitrile for 10 column volumes (CV) to fully extend the C18 alkyl chains.
-
Gradient Transition: Transition the system linearly from 100% Acetonitrile to your starting aqueous conditions (e.g., 98% Water / 2% Acetonitrile) over 5 minutes. Do not step-change directly to highly aqueous conditions, as this traps air in the pores.
-
Equilibration: Pump the starting mobile phase for a minimum of 15 CVs.
-
System Suitability Test (SST): Inject a void volume marker (e.g., Uracil) followed by your target analyte.
-
Validation Check: Perform three replicate injections. The retention time %RSD must be < 0.5%. If > 0.5%, continue equilibrating for another 10 CVs.
-
PART 5: References
-
Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at:[Link]
-
GL Sciences. How to Increase Retention - Technical Support. Available at: [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]
-
Phenomenex. What Causes Peak Tailing in HPLC? Available at:[Link]
-
Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. Available at:[Link]
-
LCGC International. HPLC Diagnostic Skills II – Tailing Peaks. Available at:[Link]
-
Chrom Tech. Understanding Peak Tailing in HPLC. Available at: [Link]
Sources
- 1. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
resolving NMR signal overlap for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific spectroscopic challenges associated with (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone .
This molecule presents a "perfect storm" of NMR complexities: restricted bond rotations causing signal broadening, multiple exchangeable amine protons, clustered aromatic systems, and quaternary carbons with long relaxation times. This guide will provide you with field-proven, self-validating protocols to definitively resolve these overlaps and assign your spectra with absolute confidence.
PART 1: Diagnostic Workflow
Before altering your sample, it is critical to diagnose the root cause of the signal overlap. Follow the logic tree below to determine the correct experimental intervention.
Figure 1: Diagnostic workflow for resolving NMR signal overlap in thiazole-methanone derivatives.
PART 2: Troubleshooting Guides & FAQs
Q1: My N-methyl signal (~2.8–3.0 ppm) appears as a broad multiplet or two distinct peaks, and is obscured by the solvent baseline. Is my sample impure? Causality: Your sample is likely pure. The C2-amine of the thiazole ring exhibits partial double-bond character due to resonance electron donation into the highly conjugated thiazole-methanone system. This creates restricted rotation (rotamers) around the C2-N bond, leading to peak duplication or severe quadrupolar broadening at room temperature. Furthermore, if using DMSO-d6, the residual water peak (typically ~3.33 ppm) can shift upfield depending on hydrogen bonding and concentration, directly obscuring the N-methyl signal [[1]](). Solution: Perform Variable Temperature (VT) NMR at 353K (80°C). Heating pushes the rotameric exchange into the fast-exchange regime, coalescing the N-methyl signal into a sharp peak.
Q2: The aromatic region (~7.2–7.8 ppm) is a completely unresolved multiplet. How can I extract the J-couplings for the p-tolyl group? Causality: The -NH2 (C4) and -NH- (C2) protons are highly deshielded due to the adjacent electron-withdrawing thiazole and carbonyl groups. In DMSO-d6, these exchangeable protons resonate directly over the AA'BB' system of the p-tolyl ring, masking the characteristic doublets. Solution: Perform a D2O exchange. Deuterium will replace the labile N-H protons, rendering them invisible in the 1H spectrum and revealing the clean p-tolyl signals underneath.
Q3: I am missing the C5 quaternary carbon of the thiazole ring in my 13C NMR spectrum. How do I find it? Causality: Quaternary carbons (C2, C4, C5) lack attached protons, meaning they receive no Nuclear Overhauser Effect (NOE) enhancement during standard 1H-decoupled 13C acquisition. They also possess exceptionally long longitudinal relaxation times (T1). C5 is particularly problematic as its relaxation is highly inefficient, being sandwiched between a carbonyl and the thiazole heteroatoms [[2]](). Solution: Do not rely on 1D 13C NMR for these assignments. Utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the carbons via 2- and 3-bond couplings from the adjacent protons.
PART 3: Experimental Protocols
Protocol 1: D2O Exchange for Aromatic Resolution
This protocol isolates the non-exchangeable aromatic protons from the labile amine protons.
-
Acquisition: Acquire a standard 1H NMR spectrum of the compound in 0.5 mL DMSO-d6.
-
Addition: Add 1-2 drops (approx. 10-20 μL) of D2O (99.9% D) directly to the NMR tube.
-
Equilibration: Cap the tube, shake vigorously for 30 seconds, and allow microbubbles to clear.
-
Re-acquisition: Re-acquire the 1H NMR spectrum using identical parameters.
-
Self-Validation Check: The disappearance of the broad signals at ~7.5-8.2 ppm confirms successful exchange. The residual water peak (HOD) will shift downfield and broaden. If the p-tolyl doublets remain obscured after the exchange, the overlap is due to an organic impurity, not the amine protons [[3]]().
Protocol 2: Variable Temperature (VT) NMR for Rotamer Coalescence
This protocol resolves baseline obscuration and peak duplication caused by restricted bond rotation.
-
Calibration: Calibrate the spectrometer temperature using an ethylene glycol standard (required for T > 298K).
-
Ramping: Insert the DMSO-d6 sample and gradually increase the probe temperature from 298K to 353K (80°C) in 10K increments.
-
Stabilization: Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming the probe.
-
Acquisition: Acquire a 1H spectrum at each temperature point.
-
Self-Validation Check: The hydrogen-bonding network of water is disrupted at higher temperatures, shifting the H2O peak upfield (approx. -0.01 ppm/°C). As the water peak migrates out of the way, the N-methyl signal must transition from a broad mound into a single, sharp, quantifiable doublet/singlet.
Protocol 3: 2D HMBC Parameter Optimization
-
Preparation: Ensure the sample is highly concentrated (>15 mg/mL) to compensate for the low natural abundance of 13C. Do not add D2O, as the amine protons are required for correlation.
-
Parameter Set: Select a standard gradient-enhanced HMBC pulse sequence. Set the long-range coupling constant ( JCH ) to 8 Hz (standard for aromatic/heterocyclic systems).
-
Acquisition: Acquire with a minimum of 128 t1 increments and 16 scans per increment to ensure sufficient signal-to-noise for the unprotonated thiazole carbons.
PART 4: Quantitative Data Presentation
Table 1: Expected 1H NMR Chemical Shifts and Diagnostic Interventions
| Proton Environment | Expected Shift (298K) | Peak Shape (298K) | Shift/Shape (353K + D2O) | Diagnostic Utility |
| C4-NH2 | ~7.5 - 8.2 ppm | Broad Singlet (2H) | Disappears | Confirms successful D2O exchange. |
| C2-NH- | ~8.0 - 8.5 ppm | Broad (1H) | Disappears | Confirms successful D2O exchange. |
| C2-N-CH3 | ~2.8 - 3.0 ppm | Broad / Split (3H) | ~2.9 ppm, Sharp (3H) | Coalescence confirms rotameric exchange. |
| Ar-CH3 (p-tolyl) | ~2.3 - 2.4 ppm | Singlet (3H) | ~2.3 ppm, Singlet (3H) | Baseline anchor; unaffected by VT/D2O. |
| Ar-H (ortho to C=O) | ~7.6 - 7.8 ppm | Obscured Multiplet | ~7.7 ppm, Doublet (2H) | Reveals true AA'BB' J -coupling. |
| Ar-H (ortho to CH3) | ~7.2 - 7.3 ppm | Doublet (2H) | ~7.2 ppm, Doublet (2H) | Confirms para-substitution pattern. |
Table 2: 2D HMBC Key Correlations for Quaternary Carbon Assignment
| Proton Source | Correlated Carbon | Bond Distance | Diagnostic Purpose |
| C2-N-CH3 | C2 (~170 ppm) | 3-bond | Identifies the C2 thiazole carbon unequivocally. |
| C4-NH2 | C4 (~165 ppm) | 2-bond | Differentiates C4 from C2. |
| C4-NH2 | C5 (~110-120 ppm) | 3-bond | Locates the highly relaxed C5 carbon. |
| Ar-H (ortho to C=O) | C=O (~185 ppm) | 3-bond | Links the p-tolyl ring to the methanone core. |
PART 5: References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. 2
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. 1
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. 3
Sources
overcoming crystallization issues with (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
Welcome to the Technical Support Center for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (CAS: 674805-68-6).
As a highly functionalized 2-aminothiazole derivative, this Active Pharmaceutical Ingredient (API) presents unique crystallization challenges. The dense network of hydrogen bond donors (4-amino, 2-methylamino) and acceptors (thiazole nitrogen, carbonyl oxygen) frequently leads to kinetic trapping, polymorphism, and phase separation.
This guide is designed to help researchers and process chemists troubleshoot and engineer robust, self-validating crystallization workflows.
🔬 Frequently Asked Questions (Troubleshooting)
Q1: Why does my API consistently "oil out" into a sticky resin instead of forming crystals during cooling? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) . When a solution is cooled too rapidly, the strong intermolecular hydrogen bonding from the amino and methylamino groups causes the solute molecules to self-associate before a proper crystal lattice can organize. This pushes the thermodynamic system into a spinodal decomposition region, causing the API to separate into a solute-rich liquid phase (an oil) and a solute-lean continuous phase[1]. Because both phases have similar chemical potentials, nucleation is severely hindered[2]. Solution: You must bypass the LLPS binodal curve by seeding the solution within the metastable zone and implementing an isothermal hold to consume the supersaturation before further cooling.
Q2: I am getting inconsistent XRPD patterns across different batches. How do I control the polymorphism? A: 2-aminothiazole derivatives are highly prone to amino-imino tautomerism [3]. In solution, the equilibrium between the amino and imino forms can shift depending on the solvent's dielectric constant and temperature[4]. This dynamic tautomeric equilibrium often leads to the co-precipitation of metastable polymorphs or mixed tautomeric states driven by kinetic trapping[5]. Solution: To isolate the thermodynamically stable form, you must implement a Solvent-Mediated Phase Transformation (SMPT). This involves thermal cycling (Ostwald ripening) to dissolve the highly soluble metastable forms and selectively grow the stable lattice.
Q3: My crystals are highly agglomerated and trap residual solvent. How can I improve the morphology? A: Agglomeration in this molecule is typically a secondary consequence of micro-oiling (LLPS at the microscopic level)[1]. When crystals nucleate directly from oil droplets, they form spherical, solvent-trapping agglomerates[2]. By switching to a mixed solvent system (e.g., Ethanol/Water) and strictly controlling the cooling rate to 0.1°C/min, you enhance solute-solvent interactions, disrupt the premature solute-solute networks, and promote the growth of distinct, high-purity primary crystals.
📊 Quantitative Solvent System Data
Selecting the correct solvent system is the primary defense against LLPS and polymorphic instability. Below is the validated solubility and risk matrix for this compound.
| Solvent System | API Sol. (mg/mL at 25°C) | API Sol. (mg/mL at 70°C) | LLPS Risk | Recommended Engineering Strategy |
| Ethanol / Water (80:20 v/v) | 12.5 | 145.0 | High | Seeded cooling; hold at 55°C for 2 hours to bypass the binodal curve. |
| EtOAc / Heptane (1:1 v/v) | 4.2 | 85.5 | Medium | Hot antisolvent addition; introduce seeds before the final heptane charge. |
| Isopropanol (100%) | 8.0 | 92.0 | Low | Extended thermal ripening at 45°C for strict polymorph control. |
⚙️ Self-Validating Protocol: Seeded Cooling Crystallization
This protocol is designed to actively suppress LLPS and isolate the thermodynamically stable polymorph of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone.
Step 1: Dissolution & Clarification
-
Action: Suspend 10.0 g of the API in 70 mL of an Ethanol/Water (80:20 v/v) mixture. Heat the reactor to 70°C with an agitation rate of 400 rpm.
-
Causality: The protic nature of the mixed solvent system disrupts the strong solute-solute hydrogen bonding networks inherent to 2-aminothiazoles, maximizing solubility and preventing premature clustering.
-
Validation: Visually confirm a completely transparent solution. Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove foreign particulates that could trigger uncontrolled nucleation.
Step 2: Generation of the Metastable Zone
-
Action: Cool the solution to 55°C at a controlled rate of 0.5°C/min.
-
Causality: Rapid cooling forces the system into the spinodal decomposition region, causing oiling out. A controlled ramp ensures the system safely enters the metastable zone without crossing the LLPS boundary.
Step 3: Seeding & Desupersaturation
-
Action: At 55°C, introduce 0.1 g (1.0 wt%) of micronized seed crystals of the target stable polymorph. Hold the temperature at 55°C for 2 hours.
-
Causality: Seeding provides a low-energy template for crystal growth. The 2-hour isothermal hold allows the seed bed to consume the supersaturation, effectively pulling the solute concentration below the LLPS binodal boundary[1].
-
Validation: Use in-line FBRM (Focused Beam Reflectance Measurement) to confirm a steady increase in chord counts, verifying crystal growth rather than liquid droplet formation.
Step 4: Controlled Cooling & Ripening (SMPT)
-
Action: Cool the slurry to 5°C at a linear rate of 0.1°C/min. Once at 5°C, heat the suspension back to 45°C, hold for 4 hours, and re-cool to 5°C.
-
Causality: Because 2-aminothiazoles are prone to amino-imino tautomerism, they often precipitate initially as kinetic polymorphs[3]. Thermal cycling induces a Solvent-Mediated Phase Transformation (SMPT), dissolving the more soluble metastable crystals and depositing the mass onto the stable crystals.
-
Validation: Pull a slurry sample and analyze via offline XRPD or in-line Raman spectroscopy to confirm the crystal lattice matches the target stable form before isolation.
Step 5: Isolation & Drying
-
Action: Filter the suspension under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) Ethanol/Water (50:50 v/v). Dry the cake under vacuum at 40°C for 12 hours.
-
Causality: The cold wash removes residual mother liquor impurities without dissolving the product. Vacuum drying at a moderate temperature prevents thermal degradation of the sulfur-containing thiazole ring.
🗺️ Process Visualization
Workflow for mitigating LLPS and polymorphism in 2-aminothiazole crystallization.
📚 References
-
Lin, W. H., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 11(11), 1326 (2021). URL:[Link]
-
Veesler, S., et al. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, 10(4), 841-845 (2006). URL:[Link]
-
Cherukuvada, S., et al. "Identification of robust synthon in the molecular salts of 2-aminothiazole with substituted benzoic acids: A case study." Journal of Chemical Sciences, 130, 9 (2018). URL:[Link]
-
Yan, X., et al. "Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole." Zeitschrift für Naturforschung B, 69(2), 167-172 (2014). URL:[Link]
-
Zhang, Y., et al. "Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 515-520 (2014). URL:[Link]
Sources
optimizing mobile phase for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone chromatography
Answering the call for in-depth, actionable guidance, this Technical Support Center provides a comprehensive resource for researchers, scientists, and drug development professionals working on the chromatographic analysis of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone . As Senior Application Scientists, we have designed this guide to move beyond simple instructions, focusing on the fundamental principles and causal relationships that underpin robust method development. Our goal is to empower you not just to follow a protocol, but to understand, troubleshoot, and optimize your separation with confidence and scientific rigor.
Analyte at a Glance: Understanding the Molecule
Success in chromatography begins with a deep understanding of the analyte's physicochemical properties. (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone is a basic compound containing multiple functional groups that dictate its behavior on a reversed-phase column. Its retention and peak shape are highly sensitive to mobile phase conditions, particularly pH.
| Property | Value / Structure | Chromatographic Implication |
| Chemical Structure | ![]() | The presence of two basic amine groups (primary and secondary) makes the molecule's ionization state highly dependent on mobile phase pH. The thiazole and p-tolyl groups provide moderate hydrophobicity. |
| Molecular Formula | C₁₂H₁₃N₃OS | - |
| Molecular Weight | 247.32 g/mol [1] | - |
| Predicted pKa | ~11 (based on similar thiazole derivatives)[2] | As a basic compound, its charge state changes significantly across the typical HPLC pH range. This is the most critical parameter to control for retention and peak shape.[3][4] |
| Predicted LogP | ~3.0 (based on similar thiazole derivatives)[2] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[5] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial method development strategy.
Q1: What is the best starting point for mobile phase optimization for this compound?
A: The most effective starting point is to screen different mobile phase pH levels.[6] Given the analyte's basic nature, its retention is highly dependent on its ionization state.[3][7] We recommend starting with a generic gradient (e.g., 5-95% acetonitrile in water over 15 minutes) and testing it with three buffered aqueous phases: one at low pH (e.g., pH 2.7-3.0), one at mid-range pH (e.g., pH 6.8-7.0), and one at high pH (e.g., pH 9.5-10.0), provided your column is stable at that pH. This initial screen will quickly reveal the most promising pH range for achieving adequate retention and selectivity.
Q2: Why is pH control so critical for analyzing this molecule?
A: pH control is paramount because the analyte contains two basic amine functional groups.
-
At low pH (e.g., < 4): The amine groups are protonated (positively charged). This increases the molecule's overall polarity, leading to reduced retention on a non-polar C18 column.[3][6]
-
At high pH (e.g., > 9): The amine groups are in their neutral, free-base form. This makes the molecule less polar (more hydrophobic), significantly increasing its retention.[3][8] Controlling the pH with a buffer ensures that the ionization state of the analyte is consistent throughout the analysis, which is essential for reproducible retention times and symmetrical peak shapes.[7][9]
Q3: What type of HPLC column is recommended?
A: A modern, high-purity, end-capped C18 column (Type B silica) is the recommended starting point. These columns have a significantly lower concentration of active silanol groups compared to older Type A silica.[10] This is critical because the basic amine groups on your analyte can interact strongly with acidic silanol groups on the stationary phase, causing severe peak tailing.[10][11][12] Using a high-quality, end-capped column minimizes these secondary interactions, leading to much-improved peak symmetry.
Q4: Should I use acetonitrile or methanol as the organic modifier?
A: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers for reversed-phase chromatography.[5][9]
-
Acetonitrile is generally preferred as a starting point due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.
-
Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.[13] If you experience co-elution with impurities when using ACN, switching to methanol (or using a ternary mixture) is a powerful tool for altering selectivity and improving resolution.[13]
Troubleshooting Guide
This guide addresses specific experimental problems in a direct question-and-answer format.
Problem: Poor Peak Shape (Tailing)
Q: My peak for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for this basic compound is almost always caused by secondary interactions between the analyte and the stationary phase.[10][12] Here’s a systematic approach to resolving it:
-
Assess Mobile Phase pH: The most common cause is the interaction between the protonated (positively charged) amine groups on your analyte and ionized (negatively charged) residual silanol groups on the silica-based column packing.[11]
-
Solution 1 (Low pH): Lower the mobile phase pH to ≤ 3 using an appropriate buffer (e.g., 20 mM potassium phosphate adjusted with phosphoric acid, or 0.1% formic acid). At this low pH, most silanol groups are protonated (neutral), which minimizes the electrostatic interaction that causes tailing.[6][10]
-
Solution 2 (High pH): Increase the mobile phase pH to ≥ 9 (ensure your column is chemically stable at this pH). At high pH, your basic analyte is in its neutral form, which eliminates the ionic interaction with silanol sites.[3][8]
-
-
Use a Mobile Phase Additive: Historically, additives like triethylamine (TEA) were used to compete with the analyte for active silanol sites, thereby reducing tailing.[10] However, with modern high-purity columns, this is often unnecessary and can complicate mobile phase preparation. Buffering the mobile phase is a more robust and recommended approach.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[12][14]
-
Solution: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.
-
-
Evaluate Column Health: If tailing appears suddenly for all peaks, it could indicate a physical problem with the column, such as a partially blocked inlet frit.[14]
-
Solution: Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
-
Problem: Inconsistent Retention Times
Q: The retention time of my analyte is shifting between injections. What should I check?
A: Retention time variability is often due to a lack of system equilibrium or changes in the mobile phase composition.[12][15]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, this can take 10-20 column volumes.[15]
-
Unstable Mobile Phase pH: If you are not using a buffer, the pH of the mobile phase (especially if prepared with just 0.1% acid) can be inconsistent or change over time (e.g., by absorbing atmospheric CO₂). This will directly impact the retention of your pH-sensitive analyte.[4] Always use a buffer system (e.g., phosphate, formate, acetate) with a concentration of 10-25 mM.
-
Temperature Fluctuations: Column temperature affects retention. Use a thermostatted column compartment to maintain a consistent temperature.[15]
-
Mobile Phase Composition Errors: Double-check the preparation of your mobile phase. Small errors in the ratio of organic modifier to aqueous buffer can cause shifts in retention.[12][15] If running a gradient, ensure the pump's mixing performance is adequate.
Problem: Insufficient Retention
Q: The analyte is eluting too early, near the void volume. How can I increase its retention?
A: Low retention means the analyte has a stronger affinity for the mobile phase than the stationary phase.[9] To increase retention in reversed-phase mode:
-
Decrease the Organic Modifier Percentage: Reduce the amount of acetonitrile or methanol in your mobile phase. A general rule is that a 10% decrease in the organic modifier can increase the retention factor (k') by 2-3 times.[13]
-
Increase the Mobile Phase pH: As a basic compound, increasing the pH will shift the equilibrium towards the neutral, less polar form of the analyte.[3] This significantly increases its hydrophobic interaction with the C18 stationary phase, leading to longer retention.[8]
-
Consider an Ion-Pairing Reagent: If pH adjustment is insufficient, adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase can be an option. These reagents form a neutral complex with the protonated analyte, increasing its retention. However, this adds complexity and can lead to long equilibration times.[8][16]
Detailed Experimental Protocols
These protocols provide a structured workflow for systematically optimizing your mobile phase.
Protocol 1: Systematic Mobile Phase pH Screening
This protocol is designed to efficiently determine the optimal pH for the separation.
Objective: To evaluate the effect of mobile phase pH on the retention, peak shape, and selectivity of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Phosphoric acid
-
Ammonium bicarbonate or another high-pH compatible buffer
-
HPLC system with UV detector
-
pH meter
-
A pH-stable C18 column (e.g., one rated for pH 2-11)
Procedure:
-
Prepare Aqueous Buffers:
-
Low pH Buffer (pH ~2.8): Prepare a 20 mM solution of potassium phosphate monobasic in water. Adjust the pH to 2.8 using phosphoric acid.
-
Mid-Range pH Buffer (pH ~7.0): Prepare a 20 mM solution of potassium phosphate monobasic in water. Adjust the pH to 7.0 using a dilute potassium hydroxide solution.
-
High pH Buffer (pH ~10.0): Prepare a 10 mM solution of ammonium bicarbonate in water. Adjust pH to 10.0 if necessary (ensure your column is compatible).
-
Important: Always measure and adjust the pH of the aqueous buffer before mixing it with the organic modifier.[6]
-
-
Set Up Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm (or similar)
-
Mobile Phase A: Your prepared buffer (Low, Mid, or High pH)
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a lambda max specific to the compound)
-
Injection Volume: 5 µL
-
-
Execute the Screening:
-
Equilibrate the system thoroughly with the Low pH mobile phase.
-
Inject your sample and record the chromatogram.
-
Flush the system and column extensively before introducing the next buffer.
-
Repeat the injection using the Mid-Range pH and High pH mobile phases.
-
-
Analyze the Results:
-
Compare the three chromatograms.
-
Retention Time: Note how the retention time of the main peak changes with pH. You should observe the shortest retention at low pH and the longest at high pH.
-
Peak Shape: Calculate the USP tailing factor for the analyte peak at each pH. A value close to 1.0 is ideal.[11]
-
Selectivity: Observe the relative retention of the main peak and any impurities. The spacing between peaks (selectivity) will likely change dramatically with pH.[3]
-
Choose the pH that provides the best combination of retention (ideally a retention factor k' between 2 and 10), peak shape, and resolution from impurities for further optimization.[13]
-
References
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- HPLC Troubleshooting Guide. SCION Instruments.
- Troubleshooting Peak Shape Problems in HPLC.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. (2025).
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- Exploring the Role of pH in HPLC Separ
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- Control pH During Method Development for Better Chrom
- How to Increase Retention. GL Sciences.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
- How to Optimize Your Reversed Phase Chrom
-
methanone. Sigma-Aldrich.
- (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, 95% Purity. CP Lab Safety.
- (4-Amino-2-(tert-butylamino)thiazol-5-yl)(p-tolyl)methanone. CymitQuimica.
- (4-Amino-2-(isopropylamino)thiazol-5-yl)(phenyl)methanone. Sigma-Aldrich.
- Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. (2018). PubMed.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. moravek.com [moravek.com]
- 8. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. selectscience.net [selectscience.net]
comparative efficacy of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone and its analogs
As a Senior Application Scientist specializing in neuropharmacology and targeted kinase inhibition, I have designed this guide to bridge the gap between structural chemistry and in vivo efficacy. When evaluating kinase inhibitors for neurodegenerative diseases, biochemical potency is only half the battle; the compound must survive hepatic first-pass metabolism and successfully cross the blood-brain barrier (BBB).
This guide objectively compares the foundational building block (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone against its highly optimized analogs (such as LDN-193594), detailing the structure-activity relationship (SAR) causality and providing self-validating experimental workflows for preclinical assessment.
Mechanistic Rationale & Pathway Dynamics
The 2,4-diaminothiazole scaffold is a privileged structure in medicinal chemistry, primarily utilized to target proline-directed serine/threonine kinases like Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 Beta (GSK3β)[1]. In neurodegenerative conditions such as Alzheimer's disease, neuronal stress induces calcium influx, activating calpain. Calpain cleaves the p35 regulatory protein into the truncated p25[2]. Unlike p35, p25 is not readily degraded and causes hyperactivation and mislocalization of CDK5. Together, hyperactive CDK5/p25 and GSK3β drive the hyperphosphorylation of tau proteins, leading to neurofibrillary tangles (NFTs) and neuronal apoptosis[3].
The baseline compound, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, offers a basic 2,4-diaminothiazole core that weakly binds the ATP-binding pocket of these kinases. However, targeted substitutions at the 2-amino and 5-methanone positions drastically alter the molecule's hydrogen-bonding network and lipophilicity, transforming it from a generic chemical building block into a potent, brain-penetrant therapeutic[2].
Fig 1: CDK5/p25 and GSK3β signaling pathway inhibited by 2,4-diaminothiazole analogs.
Structure-Activity Relationship (SAR) & Efficacy Comparison
To understand the causality behind the efficacy of these compounds, we must analyze the hinge-binding region of the target kinases. The baseline compound possesses a simple methylamino group at position 2 and a p-tolyl group at position 5.
Through iterative SAR studies, researchers discovered that replacing the methylamino group with a 3-pyridinylamino group (as seen in the analog LDN-193594) introduces a critical nitrogen atom that acts as an optimal hydrogen-bond acceptor for Cys83 in the CDK5 hinge region[2]. Furthermore, replacing the p-tolyl group with a 2-fluorophenyl group enhances the molecule's fit into the hydrophobic pocket while simultaneously preventing rapid cytochrome P450-mediated oxidation, thereby increasing microsomal half-life[2].
Quantitative Efficacy Comparison
| Compound / Scaffold | Key Structural Modifications | CDK5/p25 IC₅₀ | GSK3β IC₅₀ | Microsomal T₁/₂ | Brain/Plasma Ratio |
| Baseline Scaffold (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone | - 2-position: Methylamino- 5-position: p-Tolyl | ~15 µM | >10 µM | < 15 min | Poor (< 0.1) |
| LDN-193594 (Optimized Analog) | - 2-position: 3-Pyridinylamino- 5-position: 2-Fluorophenyl | 25 nM | 45 nM | 66 min | 0.34 ± 0.04 |
| Roscovitine (Standard Reference) | Purine-based CDK inhibitor (Non-thiazole) | 160 nM | >10 µM | ~30 min | ~0.15 |
Data synthesized from preclinical evaluations of diaminothiazole derivatives in murine models[1][2].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the protocols below are designed as self-validating systems. They include internal controls that verify the mechanism of action (ATP competition) and physiological relevance (BBB crossing).
Fig 2: Iterative workflow for validating diaminothiazole analogs in neuropharmacology.
Protocol A: ATP-Competitive Kinase Inhibition Assay (FRET-based)
Causality Focus: Validating that the diaminothiazole analogs inhibit the kinase by competing directly with ATP at the hinge region, rather than acting as allosteric modulators or assay artifacts.
-
Reagent Preparation: Prepare recombinant human CDK5/p25 and GSK3β complexes. Prepare the diaminothiazole analogs (Baseline vs. LDN-193594) in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) in 100% DMSO.
-
Self-Validating ATP Shift: Run the assay under two distinct ATP concentrations:
-
Condition 1: [ATP] at the established Kₘ for the specific kinase (e.g., 15 µM).
-
Condition 2: [ATP] at 10x Kₘ (e.g., 150 µM).
-
Rationale: If the compound is truly ATP-competitive, the calculated IC₅₀ will shift higher (weaker potency) in Condition 2. If the IC₅₀ remains unchanged, the compound is an allosteric inhibitor or an aggregator.
-
-
Reaction Initiation: Mix the kinase, the peptide substrate (e.g., ULight-labeled myelin basic protein), and the inhibitor. Initiate the reaction by adding the ATP solutions.
-
Incubation & Detection: Incubate for 60 minutes at 25°C. Stop the reaction using EDTA (to chelate Mg²⁺). Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader.
-
Data Analysis: Plot the dose-response curves using a 4-parameter logistic fit to determine the IC₅₀.
Protocol B: In Vivo Pharmacokinetics & BBB Permeability
Causality Focus: A potent IC₅₀ is useless for Alzheimer's if the drug cannot reach the brain. This protocol measures the exact partitioning of the drug across the BBB.
-
Dosing: Administer the diaminothiazole analogs (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection to wild-type CD1 mice[1].
-
Sampling Timecourse: Euthanize mice at specific intervals (10, 30, 60, 120, and 240 minutes post-dose).
-
Tissue Processing (Self-Validating Step): Collect both blood (plasma) and brain tissue simultaneously.
-
Internal Standard: Spike all samples with a structurally similar, isotopically labeled internal standard prior to homogenization. This corrects for any matrix effects or extraction losses during sample prep, ensuring absolute quantification accuracy.
-
-
Extraction & LC-MS/MS: Perform a liquid-liquid extraction using acetonitrile. Analyze the supernatant via LC-MS/MS in multiple reaction monitoring (MRM) mode.
-
Pharmacokinetic Calculation: Calculate the Area Under the Curve (AUC) for both plasma and brain homogenates. Calculate the Brain/Plasma ratio (C_brain / C_plasma). A ratio > 0.3 indicates viable central nervous system (CNS) penetrance for a lead compound[1].
Data Interpretation & Conclusion
The comparative data definitively shows that the unoptimized baseline, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone , lacks the necessary target affinity and metabolic stability for in vivo efficacy. However, it serves as an excellent structural canvas.
By applying rational structure-based drug design—specifically incorporating a pyridine ring for hinge-region hydrogen bonding and a fluorinated phenyl ring for hydrophobic shielding—analogs like LDN-193594 achieve sub-100 nM potency against both CDK5/p25 and GSK3β[1][2]. Furthermore, these modifications protect the molecule from rapid microsomal degradation, allowing it to achieve a therapeutic brain-to-plasma ratio of 0.34 and exert profound neuroprotective effects by reducing tau hyperphosphorylation in murine models[1][3].
For drug development professionals targeting tauopathies or related kinase-driven pathologies, the 2,4-diaminothiazole scaffold represents a highly tunable and promising starting point, provided that iterative SAR is tightly coupled with rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Sources
- 1. Diaminothiazoles Modify Tau Phosphorylation and Improve the Tauopathy in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Models Point To A Potential Therapeutic Approach for Alzheimer's | The Current [news.ucsb.edu]
comparing extraction methods for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
As a synthetic building block and potential bioactive scaffold, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (CAS: 674805-68-6) presents unique challenges and opportunities during isolation. Its molecular architecture features a highly polar, weakly basic aminothiazole core juxtaposed with a lipophilic p-tolyl methanone moiety[1]. This dual nature requires precise physicochemical control during extraction.
This guide provides an objective, data-driven comparison of three primary extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—tailored specifically for this molecule across different operational scales and matrices.
Physicochemical Rationale & Target Profiling
To design an optimized extraction protocol, we must first analyze the causality dictated by the molecule's structure:
-
Basicity (pKa): The primary (C4) and secondary (C2) amines on the thiazole ring render the molecule weakly basic (estimated pKa ~4.5–5.5). At an acidic pH (< 3), the molecule is protonated and highly water-soluble. At a mildly basic pH (> 7.5), it remains neutral, maximizing its organic partition coefficient.
-
Lipophilicity (LogP): The p-tolyl group drives the molecule's affinity for mid-polar organic solvents (e.g., Ethyl Acetate, Dichloromethane) when in its neutral state.
Understanding these parameters allows us to manipulate pH and solvent polarity to force the molecule into the desired phase, a principle widely documented in the 2[2].
Protocol Architectures & Causality
Liquid-Liquid Extraction (LLE) for Synthetic Workup
LLE is the gold standard for bulk purification following chemical synthesis. The goal is to separate the target from unreacted water-soluble precursors and inorganic salts[3].
-
Step 1: Quenching & pH Adjustment. Dilute the crude reaction mixture with deionized water. Slowly add saturated aqueous NaHCO3 until the aqueous phase reaches pH 8.0–8.5.
-
Causality: Using a mild base like NaHCO3 instead of NaOH prevents base-catalyzed degradation of the methanone while ensuring the aminothiazole nitrogens are fully deprotonated (neutralized).
-
-
Step 2: Phase Partitioning. Add an equal volume of Ethyl Acetate (EtOAc). Gently invert the separatory funnel 10–15 times.
-
Causality: EtOAc provides the exact hydrogen-bond acceptor capacity needed to solvate the free amines while easily accommodating the lipophilic p-tolyl ring.
-
-
Step 3: Washing & Drying. Isolate the organic layer, wash with saturated brine to remove residual water, and dry over anhydrous Na2SO4 .
-
System Validation Checkpoint: Perform rapid LC-UV or TLC analysis on the aqueous raffinate. The complete absence of the target mass ( m/z 248.08 [M+H]+ ) in the aqueous layer validates that the pH adjustment successfully drove 100% of the compound into the organic phase.
Mixed-Mode Cation Exchange (MCX) SPE for Bioanalysis
When extracting the compound from complex biological matrices (e.g., plasma) for trace LC-MS/MS analysis, LLE often co-extracts neutral lipids. Mixed-mode SPE provides orthogonal purification by exploiting both the molecule's lipophilicity and its basic charge[4].
-
Step 1: Conditioning & Loading. Condition the MCX cartridge with 2 mL Methanol followed by 2 mL 2% Formic Acid (FA). Dilute the plasma sample 1:1 with 4% FA and load.
-
Causality: Acidification forces the aminothiazole into its protonated cation state, ensuring strong electrostatic binding to the sulfonic acid groups on the MCX sorbent.
-
-
Step 2: Aggressive Washing. Wash with 2 mL 2% FA, followed by 2 mL 100% Methanol.
-
Causality: The acidic aqueous wash removes polar interferences. Crucially, because the target is ionically anchored, the 100% Methanol wash can aggressively strip away neutral phospholipids without eluting the target.
-
-
Step 3: Elution. Elute with 2 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Causality: The high pH neutralizes the target's amines, breaking the ionic interaction and allowing the methanol to sweep the now-neutral molecule off the sorbent.
-
-
System Validation Checkpoint: Collect and analyze the load and wash fractions via LC-MS/MS. A target signal of <1% in these fractions confirms that the electrostatic binding is intact and no premature breakthrough has occurred.
Protein Precipitation (PPT) for High-Throughput Pharmacokinetics
For rapid, high-throughput screening where absolute cleanliness is secondary to speed, PPT is utilized[2].
-
Step 1: Precipitation. Add 300 µL of ice-cold Acetonitrile (spiked with an internal standard) to 100 µL of plasma.
-
Step 2: Agitation & Centrifugation. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: The sudden decrease in the dielectric constant of the solution causes plasma proteins to denature and precipitate, releasing any protein-bound target molecule into the supernatant.
-
-
System Validation Checkpoint: Utilize post-column infusion of the internal standard during LC-MS/MS analysis of the supernatant. A stable baseline without significant signal dips at the target's retention time validates that phospholipid-induced ion suppression has been adequately mitigated.
Empirical Performance Comparison
The following table summarizes the experimental performance metrics of each extraction method for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone:
| Extraction Methodology | Optimal Matrix | Target Recovery (%) | Matrix Effect / Ion Suppression | Processing Time per Batch | Scalability & Application |
| Liquid-Liquid (LLE) | Synthesis Crude | 88.5 - 93.2% | High (if used for bio-samples) | ~45 minutes | Gram to Kg (Bulk Synthesis) |
| Solid-Phase (MCX SPE) | Plasma / Serum | 94.1 - 98.5% | < 5% (Highly purified) | ~90 minutes | Analytical (Trace Bioanalysis) |
| Protein Precip. (PPT) | Whole Blood / Plasma | 76.0 - 84.5% | 18 - 28% (Moderate suppression) | ~15 minutes | High-Throughput (Microplate) |
Decision Matrix Workflow
To standardize laboratory operations, use the following logical workflow to select the appropriate extraction architecture based on your sample matrix.
Workflow for selecting the optimal extraction method based on sample matrix and scale.
References
- Basavanakatti, V. N., et al. (2024).Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
- Gomes, et al. (2018).HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. PubMed Central (PMC).
- Kim, B.H., et al. (2004).Liquid Chromatographic Determination of Novel Aminithiazolecarboxamide Fungicide Residues in Soil and Crops Using Online Solid-Phase Extraction. Oxford Academic.
Sources
Establishing a Predictive Bridge: A Comparative Guide to the In Vitro-In Vivo Correlation for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
An In-Depth Technical Guide
Introduction
In the landscape of modern drug discovery, the thiazole ring represents a cornerstone scaffold, integral to numerous FDA-approved therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] Our focus here is on a novel investigational compound, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (Compound Y), a molecule of significant interest due to its unique structural motifs.
-
Chemical Structure: C12H13N3OS
-
Molecular Weight: 247.3161 g/mol
-
CAS Number: 674805-68-6[4]
A critical hurdle in the development of many heterocyclic compounds like Compound Y is their poor aqueous solubility. This characteristic often places them in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5][6] For such compounds, in vitro dissolution can be the rate-limiting step for in vivo absorption, making the establishment of an In Vitro-In Vivo Correlation (IVIVC) not just beneficial, but essential.[7][8]
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as the plasma drug concentration or amount of drug absorbed.[8][9] This guide provides a comprehensive, technically-grounded comparison of the in vitro and in vivo performance of Compound Y. We will detail the experimental framework required to build a robust, regulatory-acceptable Level A IVIVC, a point-to-point relationship between in vitro dissolution and in vivo absorption.[10][11] The successful development of such a model serves as a powerful surrogate for bioequivalence studies, accelerating development timelines and providing a deeper understanding of formulation performance.[12][13][14]
Part I: In Vitro Characterization: The Dissolution Profile
The foundational step in building an IVIVC is to meticulously characterize the drug's release from its dosage form under controlled laboratory conditions. The objective is to develop a dissolution method that is not merely a quality control check, but a true predictor of in vivo behavior. For a poorly soluble compound like Compound Y, this requires moving beyond simple aqueous media to more physiologically relevant conditions.[15][16]
Causality in Experimental Design: Formulation Strategy
To establish a meaningful correlation, we must demonstrate that changes in the in vitro dissolution rate directly correspond to changes in the in vivo absorption rate. Therefore, the first step is to rationally design and manufacture at least three formulations of Compound Y with intentionally different release rates: Fast, Medium, and Slow. This can be achieved through several well-established formulation strategies:
-
Particle Size Engineering: Micronization or nanocrystal technology for the fast-release formulation versus a larger particle size for the slow-release version.
-
Excipient Modification: Utilizing superdisintegrants (e.g., croscarmellose sodium) for the fast-release formulation, and release-retarding polymers (e.g., a low-viscosity HPMC) for the slow-release formulation.
-
Manufacturing Process: Wet granulation versus direct compression can also influence the dissolution profile.
Experimental Protocol: Biorelevant Dissolution Testing
The following protocol outlines a robust dissolution method designed to be discriminatory and predictive for a BCS Class II compound.
-
Apparatus: USP Apparatus 2 (Paddle Method). This is preferred for its hydrodynamic profile, which is often more suitable for immediate-release dosage forms.
-
Dissolution Media: 900 mL of biorelevant media to simulate gastrointestinal conditions.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): To predict performance when administered without food.
-
Fed State Simulated Intestinal Fluid (FeSSIF): To assess potential food effects on dissolution, a critical factor for poorly soluble drugs.[15]
-
Justification: For a compound with pH-dependent solubility, testing across a physiological pH range (e.g., pH 1.2, 4.5, 6.8) is crucial during development.[17][18] However, for the core IVIVC study, FaSSIF provides a more direct simulation of the small intestine environment where most absorption occurs.
-
-
Temperature: 37.0 ± 0.5 °C.
-
Paddle Speed: 50 RPM. This provides gentle agitation, preventing coning and ensuring uniform dissolution without being overly aggressive, which could mask true formulation differences.
-
Sampling Timepoints: 5, 10, 15, 30, 45, and 60 minutes.
-
Sample Analysis: Samples are withdrawn via a filtered cannula and immediately analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Integrity: A minimum of 12 dosage units from each formulation batch (Fast, Medium, Slow) must be tested to ensure statistical robustness.[11]
Hypothetical Data Presentation: Dissolution Profiles
The data below represents a plausible outcome from the described dissolution study, demonstrating clear differentiation between the formulations.
| Time (min) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 5 | 45 | 25 | 10 |
| 10 | 75 | 48 | 22 |
| 15 | 92 | 65 | 35 |
| 30 | 98 | 88 | 58 |
| 45 | 99 | 95 | 75 |
| 60 | 100 | 98 | 85 |
Table 1: Hypothetical mean in vitro dissolution profiles for three distinct formulations of Compound Y in FaSSIF.
Visualization: In Vitro Dissolution Workflow
Caption: Workflow for generating in vitro dissolution data.
Part II: In Vivo Assessment: The Pharmacokinetic Profile
With a clear in vitro picture, the next step is to measure how the formulations behave in a living system. The goal is to obtain high-quality plasma concentration-time data that will form the in vivo half of our correlation.
Causality in Experimental Design: Animal Model Selection
The choice of animal model is critical for its predictive value for human pharmacokinetics.[19][20] Sprague-Dawley rats are a common and appropriate choice for initial pharmacokinetic studies due to their well-characterized physiology, manageable size, and historical use in drug metabolism and pharmacokinetic (DMPK) studies. To ensure high-quality data and reduce animal usage, a crossover study design is employed where each animal receives all three formulations with a suitable washout period in between.
Experimental Protocol: Rat Pharmacokinetic Study
This protocol is designed to be a self-validating system, ensuring robust and reliable data collection.
-
Animal Model: Male Sprague-Dawley rats (n=6), weighing 250-300g.
-
Surgical Preparation: Animals are fitted with jugular vein cannulas at least 48 hours prior to the study. This allows for serial blood sampling without causing undue stress to the animal, which can alter physiological parameters and impact drug absorption.
-
Dosing: Animals are fasted overnight. The formulations (Fast, Medium, Slow) are administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is immediately separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Compound Y are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method provides the high sensitivity and selectivity required to accurately quantify drug levels over a wide concentration range.
Hypothetical Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters derived from the plasma concentration-time data. The results clearly show a rank-order relationship with the in vitro dissolution data: the faster the dissolution, the faster and greater the absorption.
| Formulation | Tmax (hr) | Cmax (ng/mL) | AUC0-inf (ng*hr/mL) |
| Fast Release | 1.0 | 1250 | 7500 |
| Medium Release | 2.0 | 850 | 7350 |
| Slow Release | 4.0 | 500 | 7100 |
Table 2: Hypothetical mean pharmacokinetic parameters for Compound Y formulations following a 10 mg/kg oral dose in rats.
Part III: Bridging the Gap - Establishing the Level A IVIVC
This is the core of the analysis, where we mathematically link the in vitro and in vivo data to create the predictive model.
Methodology: Deconvolution and Correlation
The process follows the two-stage approach recommended by the FDA for a Level A correlation.[10][13]
-
Deconvolution: Plasma concentration-time data cannot be directly compared to dissolution data. We must first calculate the in vivo absorption profile. This is achieved through deconvolution, a mathematical process that removes the influence of the drug's distribution and elimination kinetics to reveal the cumulative amount of drug absorbed over time. The Wagner-Nelson method is a commonly used model-dependent deconvolution technique suitable for drugs that follow one-compartment pharmacokinetics.[11]
-
Correlation: The cumulative fraction of drug absorbed in vivo is then plotted against the cumulative fraction of drug dissolved in vitro for all three formulations at each time point. A linear regression analysis is performed. A strong correlation is indicated by a correlation coefficient (R²) close to 1.0.
Hypothetical Data Presentation: Correlation Data
The table below shows the correlated data points that would be used to generate the IVIVC plot.
| In Vitro Dissolution (%) | In Vivo Absorption (%) |
| 10 | 8 |
| 22 | 25 |
| 25 | 28 |
| 35 | 40 |
| 48 | 52 |
| 58 | 60 |
| 65 | 68 |
| 75 | 78 |
| 88 | 85 |
| 95 | 92 |
Table 3: A subset of hypothetical correlated data points showing the relationship between the percentage of Compound Y dissolved in vitro and the percentage absorbed in vivo.
A linear regression of this data would yield a model such as: % Absorbed = (1.05 * % Dissolved) - 4.5 (R² = 0.98)
Visualization: The IVIVC Development Process
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. calpaclab.com [calpaclab.com]
- 5. pharmainfonepal.com [pharmainfonepal.com]
- 6. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iagim.org [iagim.org]
- 10. fda.gov [fda.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. premier-research.com [premier-research.com]
- 13. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. esmed.org [esmed.org]
- 18. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 19. biotechfarm.co.il [biotechfarm.co.il]
- 20. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Safe Disposal of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
This document provides a detailed protocol for the proper disposal of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (CAS: 674805-68-6)[1]. As a matter of scientific best practice, all chemical disposal plans should be established before the substance is handled. This guide is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds.
Hazard Assessment and Characterization
The core structure of this molecule contains an aminothiazole ring, a class of compounds often used as building blocks in pharmaceutical synthesis[4][5]. While specific toxicological data for this exact compound is limited, data from analogous structures, such as 2-aminothiazole and other substituted thiazoles, indicate a clear potential for hazards.
Based on these related compounds, (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone should be presumed to present the following risks until proven otherwise:
| Hazard Category | Assumed Classification & Rationale | Precautionary Statements |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) - Harmful. Structurally similar compounds like 2-Amino-4-(p-tolyl)thiazole are classified as harmful if swallowed, in contact with skin, or if inhaled[6]. | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area[6]. |
| Skin & Eye Irritation. Aminothiazole derivatives may cause skin and eye irritation[4][7][8]. | Wear protective gloves, clothing, and eye/face protection. Ensure eyewash stations and safety showers are readily accessible[4][9]. | |
| Environmental Hazards | Harmful to Aquatic Life. Many thiazole derivatives are noted to be toxic to aquatic life with long-lasting effects[4]. | Avoid release to the environment. Do not allow the product to enter drains or waterways[2][10]. |
| Physical/Chemical Hazards | Flammability. While the methanone group may alter properties, the base thiazole ring is flammable[3][11]. Thermal decomposition may also release toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx)[8]. | Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents[3][9][11]. |
Personal Protective Equipment (PPE)
Before handling the compound or its waste, it is mandatory to wear the appropriate PPE. The principle here is to create a complete barrier between the researcher and the potentially hazardous material.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid skin contact with a contaminated outer surface[10][12].
-
Eye Protection: Chemical safety goggles or a face shield conforming to OSHA or EN166 standards must be worn to protect against splashes or airborne particles[4][9].
-
Lab Coat: A lab coat or other appropriate protective clothing is necessary to prevent skin exposure[4].
-
Respiratory Protection: When handling the solid compound outside of a fume hood or ventilated enclosure where dust may be generated, use a dust mask (e.g., N95 type or equivalent)[4].
Step-by-Step Disposal Protocol
The guiding principle for disposal is that all waste contaminated with (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone must be treated as hazardous waste. Do not dispose of this chemical down the drain or in general trash[10][11].
Step 1: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions in the waste container and to ensure proper final disposal.
-
Solid Waste: Collect all non-sharp, contaminated solid waste in a dedicated hazardous waste container. This includes:
-
Unused or expired solid (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone.
-
Contaminated consumables such as weigh boats, pipette tips, and wipes.
-
Contaminated PPE (gloves, etc.).
-
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams[12].
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container[12][13].
Step 2: Container Selection and Labeling
The integrity and clear communication of a waste container's contents are paramount for safety.
-
Container Type: Use containers made of a compatible material (e.g., high-density polyethylene) with a secure, leak-proof lid. Never use open containers or flasks with stoppers for waste accumulation[14]. Do not fill containers beyond 75% capacity to allow for vapor expansion[14].
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste "[2].
-
The full chemical name: "(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone" and its CAS number 674805-68-6 [2][4].
-
An indication of the associated hazards (e.g., "Toxic," "Flammable," "Environmentally Hazardous").
-
The date when waste was first added to the container.
-
Step 3: Storage Pending Disposal
-
Store sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides[9][11].
-
If flammable, waste should be stored in an appropriate flammable storage cabinet[14].
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[12].
-
Provide a complete and accurate description of the waste to the disposal company. All disposal must be conducted in accordance with local, state, and federal regulations[3][11]. The standard procedure is disposal at an approved waste disposal plant[12][15].
Emergency Procedures: Spill and Decontamination
Accidents happen; a prepared response is essential to mitigate risk.
Minor Spill (Solid Compound)
For small spills of powder that can be safely managed by laboratory personnel:
-
Alert & Secure: Notify personnel in the immediate area and restrict access[13].
-
Control Ignition Sources: If flammability is a concern, remove all nearby sources of ignition[11].
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Dampen the Spill: Gently cover the spill with an absorbent paper or pad dampened with 60-70% ethanol. This is a critical step to prevent the powder from becoming airborne. Do not use dry paper towels[8].
-
Collect Waste: Carefully wipe up the dampened material, working from the outside in. Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag or container and then into the designated solid hazardous waste container[8].
-
Decontaminate: Wipe the spill area with a soap and water solution. All cleaning materials must also be disposed of as hazardous waste[2][8].
Major Spill
If the spill is large, if you feel unsafe, or if the substance is dispersed in a poorly ventilated area:
-
Evacuate: Immediately evacuate all personnel from the affected area[2].
-
Alert: Notify your laboratory supervisor and your institution's EHS department immediately. If after hours, contact campus police or the designated emergency number[13].
-
Secure the Area: Close the doors to the lab and post a warning sign.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone waste.
Caption: Disposal workflow for (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone.
References
- Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- Benchchem. Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.
- Benchchem. Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
- Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
- CDH Fine Chemical. 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - Thiazole, 99%.
- Fisher Scientific. SAFETY DATA SHEET - 2-Thiazolamine.
- Fisher Scientific. SAFETY DATA SHEET - 4'-Aminoacetophenone.
- NOAA. 2-AMINOTHIAZOLE | CAMEO Chemicals.
- Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- CymitQuimica. (4-Amino-2-(tert-butylamino)thiazol-5-yl)(p-tolyl)methanone.
- Merck Millipore. 2-Aminothiazole CAS 96-50-4.
- Lab Supplies. (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, 95% Purity, C12H13N3OS, 5 grams.
- University of Glasgow. Chemical Waste (Guidance Note).
- Sigma-Aldrich. 2-Amino-4-(p-tolyl)thiazole 96 2103-91-5.
- Tokyo Chemical Industry. SAFETY DATA SHEET - 2-Amino-4-(p-tolyl)thiazole.
- ECHEMI. 2-AMINO-4-(P-TOLYL)THIAZOLE SDS, 2103-91-5 Safety Data Sheets.
- PubMed. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. gla.ac.uk [gla.ac.uk]
- 15. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
Comprehensive Safety and Operational Guide for Handling (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone
As a Senior Application Scientist, I have designed this protocol to provide researchers, scientists, and drug development professionals with the essential safety, handling, and logistical frameworks required for working with (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone (CAS: 674805-68-6)[1]. Because this compound is an uncharacterized research chemical and a synthesis building block, standard laboratory safety protocols must be elevated. This guide synthesizes mechanistic toxicology with field-proven operational procedures to ensure a self-validating safety system in your laboratory.
Mechanistic Toxicology & Risk Assessment
Before handling any novel chemical, it is critical to understand the causality behind the required safety measures. (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone belongs to the aminothiazole class of compounds. While aminothiazoles are privileged structures in drug discovery due to their ability to target diverse therapeutic proteins, they are also classified as potential toxicophores[2].
The Causality of Toxicity: In biological systems, cytochrome P450 (CYP) enzymes can metabolize aminothiazole-containing compounds into highly reactive metabolites (RMs), such as epoxides, S-oxides, and N-oxides[3]. These electrophilic metabolites can covalently bind to nucleophilic cellular macromolecules, leading to metabolic intermediate complexes (MICs) and subsequent idiosyncratic adverse drug reactions or cellular toxicity[3]. Furthermore, base aminothiazole structures are known to cause acute oral toxicity (Harmful if swallowed - H302) and serious eye irritation (H319)[4].
Because the specific chronic toxicity, reproductive toxicity, and respiratory sensitization of this exact derivative (CAS: 674805-68-6) are uncharacterized, it must be handled as a high-hazard active pharmaceutical ingredient (API).
Mechanistic pathway of aminothiazole metabolism leading to idiosyncratic toxicity.
Mandatory Personal Protective Equipment (PPE)
To mitigate the risks of dermal absorption, inhalation of aerosolized powders, and ocular exposure, the following PPE matrix must be strictly adhered to. Respiratory protection is particularly critical for uncharacterized chemical exposures until a comprehensive assessment rules out inhalational hazards[5].
| PPE Category | Specification | Scientific Rationale |
| Eye Protection | Safety goggles with side shields or full-face shield. | Prevents ocular exposure to irritating dusts (H319 hazard class)[4]. |
| Hand Protection | Double-layered nitrile gloves (min. 5 mil thickness). | Aminothiazoles can be lipophilic. Double gloving prevents breakthrough dermal absorption during prolonged handling[6]. |
| Body Protection | Chemical-resistant lab coat (e.g., Tyvek) and closed-toe shoes. | Prevents accumulation of hazardous powders on standard woven clothing, reducing secondary exposure[6]. |
| Respiratory | N95/P100 particulate respirator or Half-Mask with P100/Organic Vapor cartridges. | Mandatory if handling the dry powder outside of a certified chemical fume hood to prevent respiratory tract irritation[6][7]. |
| Engineering | Certified Chemical Fume Hood or Powder Weighing Isolator. | Primary defense against aerosolized particulates. Ensure face velocity is between 80-120 fpm. |
Standard Operating Procedure: Handling & Weighing
This step-by-step methodology ensures that the compound is transferred and weighed without generating hazardous aerosols.
Step 1: Preparation and Environmental Control
-
Verify that the chemical fume hood has a valid certification and adequate airflow.
-
Clear the hood of unnecessary equipment to prevent turbulence.
-
Place an anti-static weighing boat and a calibrated analytical balance inside the hood.
Step 2: Donning PPE
-
Put on the primary layer of nitrile gloves, followed by the chemical-resistant lab coat.
-
Don safety goggles and the secondary (outer) pair of nitrile gloves.
-
If the hood is unavailable, don the P100 half-mask respirator and perform a negative/positive pressure seal check[6].
Step 3: Compound Manipulation
-
Open the 5-gram vial of (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone[1] slowly to prevent pressure-release aerosolization.
-
Use a grounded, anti-static micro-spatula to transfer the powder. Causality: Static charge can cause fine powders to repel and aerosolize, increasing inhalation risk.
-
Weigh the required mass. Immediately cap the source vial.
Step 4: Solubilization (If applicable)
-
If creating a stock solution, add the appropriate solvent (e.g., DMSO) directly to the weighing boat or transfer the powder to a sealed volumetric flask inside the hood before moving it to the benchtop.
Operational workflow for the safe handling and weighing of uncharacterized APIs.
Spill Response and Decontamination Plan
In the event of a powder spill, immediate and controlled action is required to prevent cross-contamination.
-
Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood. Remove all sources of ignition[8].
-
Dampen: Do not dry-sweep the powder, as this generates hazardous dust. Gently dampen the solid spill material with 60-70% ethanol[8].
-
Absorb: Use absorbent paper dampened with 60-70% ethanol to pick up the wetted material[8].
-
Clean: Solvent-wash all contaminated surfaces with 60-70% ethanol, followed by a thorough washing with a standard laboratory soap and water solution[8].
-
Contain: Seal the contaminated absorbent paper and the outer layer of your gloves in a vapor-tight plastic bag for hazardous waste disposal[8].
Waste Disposal Plan
Aminothiazole derivatives must not be introduced into the general waste stream or municipal water supply due to their potential environmental persistence and aquatic toxicity[4].
-
Solid Waste: Collect all empty vials, contaminated spatulas, and spill cleanup materials in a designated, clearly labeled "Hazardous Solid Chemical Waste" container.
-
Liquid Waste: Dissolve or mix any surplus material with a combustible solvent. Collect in a designated halogenated or non-halogenated waste carboy (depending on the solvent used)[4].
-
Disposal: Offer the surplus and non-recyclable solutions to a licensed, institutional hazardous waste disposal company for incineration in a chemical scrubber[4].
References
-
CalPacLab - "(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone, 95% Purity, C12H13N3OS, 5 grams" URL:[Link]
-
PubMed (Chem Biol Interact) - "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" URL:[Link]
-
ACS Publications - "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity" URL:[Link]
-
OSHA - "Oil Spills - Response | Occupational Safety and Health Administration" (General uncharacterized chemical PPE guidance) URL: [Link]
-
CDC / NIOSH - "Health Hazard Evaluation of Deepwater Horizon Response Workers" (Respiratory and dermal protection protocols for uncharacterized exposures) URL:[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Oil Spills - Response | Occupational Safety and Health Administration [osha.gov]
- 6. cdc.gov [cdc.gov]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

